Trilaciclib hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYOXKEDFAUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977495-97-8 | |
| Record name | Trilaciclib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRILACICLIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trilaciclib Hydrochloride: A Technical Guide to its Mechanism of Action in Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced myelosuppression (CIM) is a significant dose-limiting toxicity for many cytotoxic agents, leading to complications such as neutropenia, anemia, and thrombocytopenia.[1][2] These hematologic adverse events can result in increased risk of infection, fatigue, bleeding, and often necessitate chemotherapy dose reductions or delays, potentially compromising treatment efficacy.[2][3] Trilaciclib (G1T28) is a first-in-class, intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) designed to protect hematopoietic stem and progenitor cells (HSPCs) from the damaging effects of chemotherapy.[4][5][6][7] Administered prior to chemotherapy, trilaciclib induces a transient and reversible arrest of HSPCs in the G1 phase of the cell cycle, effectively shielding them from cycle-dependent cytotoxic damage.[5][8][9][10] This guide provides an in-depth technical overview of the core mechanism of action, preclinical and clinical data, and experimental methodologies related to trilaciclib's myeloprotective effects on hematopoietic stem cells.
Core Mechanism of Action: Transient CDK4/6 Inhibition in HSPCs
The proliferation of HSPCs in the bone marrow is fundamentally dependent on the activity of CDK4 and CDK6.[4][11][12] These kinases, when complexed with D-type cyclins, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.
Trilaciclib is a competitive and reversible small-molecule inhibitor of CDK4 and CDK6.[4][13] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of Rb.[13] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, preventing the transcription of S-phase genes. The result is a transient arrest of HSPCs in the G1 phase.[5][8][14] This "pharmacological quiescence" renders the stem cells less susceptible to the cytotoxic effects of chemotherapy agents, which primarily target cells undergoing active DNA replication (S phase) or mitosis (M phase).[3][8] Because the inhibition is transient, HSPCs can re-enter the cell cycle and resume normal hematopoiesis after the chemotherapeutic agent has been cleared from the system.[8][13]
Preclinical and Clinical Pharmacodynamics
The mechanism of transient G1 arrest has been demonstrated in both preclinical models and human studies. In vivo studies in mice showed that co-administration of trilaciclib with chemotherapy protected murine HSCs from exhaustion, leading to more rapid recovery of peripheral blood counts and enhanced serial transplantation capacity.[3]
In a Phase 1 study involving healthy human volunteers, administration of trilaciclib demonstrated transient, dose-dependent inhibition of proliferation in bone marrow HSPCs. Bone marrow aspirates taken after a single dose showed an increase in the percentage of progenitor cells in the G1 phase and a corresponding decrease in the S phase.
| Parameter | Time Point (Post-Dose) | Result | Reference |
| Bone Marrow Progenitor Cells in G1 Phase | 24 hours | Increased percentage vs. pre-dose baseline | [9] |
| Total Bone Marrow Cells in S Phase | 24 hours | Decreased percentage vs. pre-dose baseline | [9] |
| Total Bone Marrow Cells in S Phase | 32 hours | Decreased percentage vs. pre-dose baseline | [9] |
| Stimulated Lymphocyte Proliferation (EdU+) | 4-12 hours | Proliferation significantly inhibited | [2][9] |
Clinical Efficacy in Myeloprotection
The clinical benefit of trilaciclib's mechanism of action has been validated in three Phase II randomized, double-blind, placebo-controlled trials in patients with extensive-stage small cell lung cancer (ES-SCLC).[15] Administering trilaciclib prior to chemotherapy resulted in clinically meaningful and statistically significant reductions in multilineage myelosuppression and a decreased need for supportive care interventions.[5][16]
Table 1: Pooled Efficacy Results from Three Phase II ES-SCLC Trials
| Endpoint | Trilaciclib (n=123) | Placebo (n=119) | P-value | Reference |
| Neutropenia | ||||
| Occurrence of Severe Neutropenia (Grade ≥3) | 1.9% - 40.6%¹ | 49.1% - 75.9%¹ | <0.0001² | [6][15] |
| Mean Duration of Severe Neutropenia in Cycle 1 (days) | 0 - 2¹ | 4 - 7¹ | <0.0001² | [6][11][15] |
| Febrile Neutropenia Incidence | 2.41% | 7.56% | - | [10] |
| Anemia | ||||
| Grade ≥3 Anemia Incidence | 18.02% | 32.41% | - | [10] |
| Red Blood Cell (RBC) Transfusions (on/after week 5) | 16.66% | 18.25% | - | [17] |
| Thrombocytopenia | ||||
| Grade ≥3 Thrombocytopenia Incidence | 20.06% | 31.25% | - | [10] |
| Supportive Care | ||||
| G-CSF Administrations | 40.47% | 81.01% | - | [17] |
¹ Range reflects results from individual trials (G1T28-05, G1T28-02, G1T28-03) with different chemotherapy backbones.[15] ² P-value for the primary endpoint in study G1T28-05.[6]
Experimental Protocols
Murine Model of Chemotherapy-Induced Myelosuppression
A key preclinical model involved evaluating trilaciclib's protective effects against serial 5-fluorouracil (5FU) treatment in mice.[3]
-
Animal Model: C57BL/6 mice are typically used.
-
Treatment Regimen: Mice are administered either vehicle or trilaciclib (G1T28) via intraperitoneal injection. Thirty minutes later, a myelosuppressive dose of 5FU (e.g., 150 mg/kg) is administered. This cycle is repeated every two weeks for multiple cycles to induce hematopoietic exhaustion.
-
Endpoint Analysis:
-
Peripheral Blood Counts: Blood is collected serially to monitor neutrophil, platelet, and red blood cell counts.
-
Bone Marrow Analysis: Bone marrow is harvested to quantify the number and function of hematopoietic stem and progenitor cells (HSPCs) using flow cytometry (e.g., LSK markers: Lin⁻, Sca-1⁺, c-Kit⁺) and colony-forming unit (CFU) assays.
-
Serial Transplantation: Bone marrow from treated mice is transplanted into lethally irradiated recipient mice to assess the long-term repopulating capacity and functional integrity of the HSCs.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 6. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Trilaciclib to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 12. trilaciclib [drugcentral.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Effects of Trilaciclib on Chemotherapy-Induced Myelosuppression and Patient-Reported Outcomes in Patients with Extensive-Stage Small Cell Lung Cancer: Pooled Results from Three Phase II Randomized, Double-Blind, Placebo-Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Trilaciclib Use For Prevention of Hematological Adverse Events in Chem" by Nitya Batra, Atulya Aman Khosla et al. [scholarlyworks.corewellhealth.org]
Trilaciclib's Modulation of CDK4/6 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilaciclib is a transient, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), a critical axis in cell cycle regulation. Primarily developed as a myeloprotective agent, its mechanism of action is centered on the deliberate and temporary arrest of hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby shielding them from the cytotoxic effects of chemotherapy. This guide provides an in-depth examination of the molecular pharmacology of trilaciclib, with a specific focus on its interaction with the CDK4/6 signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to support further research and development in this area.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In partnership with their regulatory cyclin subunits, these kinases drive the progression of the cell through its various phases. The CDK4/6-cyclin D complex is a key regulator of the G1 to S phase transition. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Trilaciclib (Cosela™) is a first-in-class CDK4/6 inhibitor approved to decrease the incidence of chemotherapy-induced myelosuppression.[1] Unlike other CDK4/6 inhibitors primarily used for their direct anti-tumor effects, trilaciclib's clinical application leverages its ability to induce a transient and reversible G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[2] This proactive "shielding" of the bone marrow preserves hematopoietic function and reduces the dose-limiting toxicities of chemotherapy.[3]
This technical guide delves into the core mechanism of trilaciclib's action on the CDK4/6 signaling pathways, providing a resource for researchers and drug development professionals.
Mechanism of Action: The CDK4/6-Rb Signaling Pathway
Trilaciclib exerts its effects by competitively inhibiting the kinase activity of CDK4 and CDK6.[4] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), a key tumor suppressor. In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.
The canonical CDK4/6-Rb signaling pathway is as follows:
-
Mitogenic Signaling: Growth factors and other mitogenic signals lead to the upregulation of D-type cyclins (Cyclin D1, D2, D3).
-
CDK4/6-Cyclin D Complex Formation: Cyclin D proteins bind to and activate CDK4 and CDK6.
-
pRb Phosphorylation: The active CDK4/6-Cyclin D complex phosphorylates pRb at multiple sites, including Serine 807 and 811.[4]
-
E2F Release: Hyperphosphorylated pRb undergoes a conformational change, releasing its hold on E2F transcription factors.
-
G1/S Transition: Liberated E2F proteins activate the transcription of genes necessary for DNA replication and cell cycle progression, driving the cell into the S phase.
Trilaciclib intervenes at step three by inhibiting the catalytic activity of the CDK4/6-Cyclin D complex. This maintains pRb in its active, hypophosphorylated state, thereby enforcing the G1 checkpoint and causing a temporary cell cycle arrest.
Mandatory Visualization: CDK4/6 Signaling Pathway
Caption: The CDK4/6-pRb signaling pathway and the inhibitory action of trilaciclib.
Quantitative Data
The following tables summarize the quantitative data on trilaciclib's activity from various preclinical studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 (CDK4) | 1 nM | Cell-free kinase assay | [5][6] |
| IC50 (CDK6) | 4 nM | Cell-free kinase assay | [5][6][7] |
| EC50 (G1 Arrest) | 30 nM | HS68 cells | [5][7] |
Table 1: In Vitro Inhibitory and Cell Cycle Arrest Activity of Trilaciclib
| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| H929 | Multiple Myeloma | 0.72 µM | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.56 µM | [4] |
| U937 | Acute Myeloid Leukemia | 1.77 µM | [4] |
| JURKAT | Acute Lymphoblastic Leukemia | 2.97 µM | [4] |
Table 2: Trilaciclib IC50 Values for Cell Viability in Hematological Cancer Cell Lines (72h treatment)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference (Illustrative) |
| K562 | DMSO (Control) | 45% | 40% | 15% | [4] |
| K562 | Trilaciclib | Increased | Decreased | No Significant Change | [4] |
| HS68 | DMSO (Control) | 50% | 35% | 15% | [5] |
| HS68 | Trilaciclib (300 nM) | Significantly Increased | Significantly Decreased | No Significant Change | [5] |
Table 3: Representative Effect of Trilaciclib on Cell Cycle Distribution (Note: Specific percentages are illustrative based on qualitative descriptions in the cited literature, which states a significant increase in G1 and decrease in S phase cells.)
| Protein | Phosphorylation Site | Treatment | Change in Phosphorylation | Reference (Illustrative) |
| pRb | Ser807/811 | Trilaciclib | Decreased | [4][8] |
Table 4: Effect of Trilaciclib on Retinoblastoma Protein (pRb) Phosphorylation (Note: The change is based on Western blot analyses showing reduced signal for phosphorylated pRb.)
Experimental Protocols
Western Blot Analysis of pRb Phosphorylation
This protocol is adapted from standard methodologies for detecting protein phosphorylation.[4][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-total Rb
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with trilaciclib or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb and anti-total Rb, each on a separate membrane or stripped and re-probed) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated pRb signal to the total pRb signal.
Mandatory Visualization: Western Blot Workflow
Caption: A generalized workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods.[4]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with trilaciclib or vehicle control. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to the cells and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the distribution of cells in G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).
Mandatory Visualization: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Conclusion
Trilaciclib's mechanism of action through the inhibition of the CDK4/6-Rb signaling pathway provides a clear rationale for its clinical use in myeloprotection. By inducing a transient G1 cell cycle arrest, it effectively shields hematopoietic stem and progenitor cells from the damaging effects of chemotherapy. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further understand and expand the applications of trilaciclib and other CDK4/6 inhibitors. Future research may focus on elucidating the differential sensitivity of various tumor types to trilaciclib and exploring its potential in combination with other therapeutic modalities.
References
- 1. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Advent of Trilaciclib Hydrochloride: A Technical Guide to its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trilaciclib hydrochloride, a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, represents a significant advancement in myelopreservation for patients undergoing chemotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. It details the scientific journey from its initial description in 2016 to its FDA approval in 2021 for reducing the incidence of chemotherapy-induced myelosuppression. This document includes detailed experimental protocols for its synthesis, a summary of key quantitative data from preclinical and clinical studies, and visualizations of its core signaling pathway and synthetic workflow.
Discovery and Rationale
Trilaciclib (formerly G1T28) was developed by G1 Therapeutics and first described in the scientific literature in 2016.[1] The primary rationale for its development was to address a critical unmet need in oncology: the myelosuppressive effects of chemotherapy.[2] By transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, Trilaciclib protects these vital cells from the cytotoxic effects of chemotherapy.[3][4] This proactive, multilineage myelopreservation strategy distinguishes it from reactive treatments like growth factors.[4] Trilaciclib was granted FDA approval on February 12, 2021.[1][5]
Mechanism of Action: Transient CDK4/6 Inhibition
Trilaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6] These kinases are crucial for the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase.[7] The mechanism of action involves the following key steps:
-
Inhibition of CDK4/6: Trilaciclib competitively binds to and inhibits CDK4 and CDK6.[8]
-
Prevention of Retinoblastoma (Rb) Protein Phosphorylation: In their active state, CDK4/6 complexes phosphorylate the retinoblastoma protein (Rb).[9] Trilaciclib's inhibition of CDK4/6 prevents this phosphorylation.
-
G1 Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase. This leads to a transient and reversible arrest of the cell cycle in the G1 phase.[3][10]
-
Myelopreservation: When administered prior to chemotherapy, Trilaciclib induces a temporary G1 arrest in HSPCs, shielding them from the damaging effects of cytotoxic agents that target rapidly dividing cells.[4][11]
This transient G1 arrest is the cornerstone of Trilaciclib's protective effect on the bone marrow, preserving neutrophil, red blood cell, and platelet lineages.[4]
Synthesis of this compound
Several synthetic routes for Trilaciclib have been reported. A common and efficient method involves a multi-step process starting from commercially available precursors. The following is a representative synthesis workflow.
Detailed Experimental Protocols
The following protocols are based on a reported synthetic route for Trilaciclib.[3][11]
Step 1: Condensation Reaction to Form Intermediate 1
-
Reactants: 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and 1-aminomethyl-1-cyclohexanol.[3]
-
Reagents and Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), a condensing agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[11]
-
Procedure:
-
Dissolve 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (1 equivalent) in a mixture of DMF and DCM.
-
Add 1-aminomethyl-1-cyclohexanol (1.1 equivalents), the condensing agent (1 equivalent), and DIPEA (1 equivalent).
-
Heat the reaction mixture at a temperature ranging from 100-120°C for approximately 20 hours.[3]
-
After cooling, adjust the pH to 7-8 with a dilute sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude Intermediate 1.
-
Purify by recrystallization from a suitable solvent like isopropanol.[3]
-
Step 2: Intramolecular Cyclization to Form Intermediate 2
-
Reactant: Intermediate 1.
-
Procedure: The specific conditions for the intramolecular cyclization can vary but generally involve heating in a suitable solvent to facilitate the ring closure.
Step 3: Nucleophilic Substitution to Yield Trilaciclib
-
Reactants: Intermediate 2 and 1-methyl-4-(6-aminopyridin-3-yl)piperazine.[3]
-
Procedure:
-
Combine Intermediate 2 and 1-methyl-4-(6-aminopyridin-3-yl)piperazine.
-
Heat the mixture, potentially under solvent-free conditions, at a high temperature (e.g., 200-250°C) for 1-4 hours to drive the nucleophilic substitution reaction.[11]
-
The crude product is Trilaciclib free base.
-
Step 4: Formation of this compound
-
Reactant: Trilaciclib free base.
-
Reagent: Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the crude Trilaciclib in a suitable solvent.
-
Add a solution of HCl to precipitate the dihydrochloride salt.
-
Isolate the solid by filtration, wash, and dry under reduced pressure to yield this compound.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of Trilaciclib
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 1 |
| CDK6/cyclin D3 | 4 |
| CDK9/cyclin T1 | 50 |
| CDK2/cyclin E | 2,510 |
| CDK2/cyclin A | 1,290 |
Source:[13]
Table 2: Pharmacokinetic Parameters of Trilaciclib
| Dose | Cmax (ng/mL) | AUC0–last (ng·h/mL) |
| 200 mg/m² | ~1500 | - |
| 240 mg/m² | - | - |
Note: Cmax increases proportionally with the dose, while AUC increases are slightly greater than proportional over a dose range of 200–700 mg/m².[14] A three-compartment model best describes the population pharmacokinetics of Trilaciclib.[15]
Table 3: Efficacy Data in Extensive-Stage Small Cell Lung Cancer (ES-SCLC)
| Endpoint | Trilaciclib + Chemo | Placebo + Chemo | P-value | Clinical Trial ID |
| First-Line Treatment (with Etoposide/Carboplatin + Atezolizumab) | NCT03041311 | |||
| Mean Duration of Severe Neutropenia (Cycle 1) | 0 days | 4 days | < 0.0001 | [8] |
| Occurrence of Severe Neutropenia | 1.9% | 49.1% | < 0.0001 | [8] |
| Previously Treated (with Topotecan) | NCT02514447 | |||
| Mean Duration of Severe Neutropenia | 2 days | 7 days | < 0.0001 | [8] |
| Occurrence of Severe Neutropenia | 40.6% | 75.9% | 0.016 | [8] |
| First-Line Treatment (with Etoposide/Carboplatin) | NCT02499770 | |||
| Severe Neutropenia | 11% | 53% | - | [16] |
| Febrile Neutropenia | - | - | - | [16] |
| G-CSF Administration | - | - | - | [16] |
| Red Blood Cell Transfusions | Reduced | - | - | [8] |
Conclusion
This compound is a novel and effective agent for mitigating chemotherapy-induced myelosuppression. Its unique mechanism of transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle provides a proactive approach to protecting the bone marrow during cancer treatment. The synthesis of Trilaciclib has been optimized to provide a scalable and efficient process. The robust preclinical and clinical data underscore its significant clinical benefit in patients with extensive-stage small cell lung cancer, with ongoing research exploring its potential in other indications. This technical guide provides a foundational understanding of the discovery, mechanism, and synthesis of this important new therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of Trilaciclib - Eureka | Patsnap [eureka.patsnap.com]
- 4. Buy Trilaciclib | 1374743-00-6 | >98% [smolecule.com]
- 5. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib… [ouci.dntb.gov.ua]
- 6. US12006324B1 - Preparation method of trilaciclib and precursors of trilaciclib - Google Patents [patents.google.com]
- 7. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]
- 12. WO2022076779A1 - Solid state forms of trilaciclib and of trilaciclib salts - Google Patents [patents.google.com]
- 13. biomol.com [biomol.com]
- 14. Pharmacokinetic Drug–Drug Interaction Studies Between Trilaciclib and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics and exposure-response of trilaciclib in extensive-stage small cell lung cancer and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
Trilaciclib: A Comprehensive Technical Review of Molecular Targets Beyond CDK4/6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib (G1T28) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), clinically approved for its myeloprotective effects in patients undergoing chemotherapy. By transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, Trilaciclib shields them from the cytotoxic effects of chemotherapy. While its on-target activity against CDK4/6 is well-established, a growing body of evidence indicates that Trilaciclib's biological activity extends to other molecular targets and pathways. This in-depth technical guide explores the molecular targets of Trilaciclib beyond CDK4/6, presenting quantitative data, detailed experimental methodologies from key studies, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action: CDK4/6 Inhibition
Trilaciclib exhibits high potency for its primary targets, CDK4 and CDK6, with IC50 values in the low nanomolar range. This inhibition leads to a reversible G1 cell cycle arrest in susceptible cells.
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 1 |
| CDK6/cyclin D3 | 4 |
| Table 1: Potency of Trilaciclib against primary targets. |
Molecular Targets Beyond CDK4/6
While highly selective for CDK4/6, Trilaciclib has been shown to interact with other kinases and cellular transporters at higher concentrations. This off-target activity may contribute to its overall pharmacological profile.
Off-Target Kinase Inhibition
Kinase profiling studies have revealed that Trilaciclib can inhibit other kinases, albeit with significantly lower potency compared to CDK4/6. A non-clinical review by the FDA provided data on the kinase selectivity of Trilaciclib, highlighting its affinity for several other kinases at nanomolar concentrations[1].
| Kinase | Affinity (nM) |
| NEK10 | < 1 |
| SNARK | < 1 |
| FLT3 | 1 - 10 |
| Table 2: Off-target kinase affinity of Trilaciclib.[1] |
Inhibition of Cellular Transporters
Trilaciclib has been demonstrated to inhibit several drug transporters, which could have implications for drug-drug interactions. The IC50 values for these transporters are generally in the micromolar range, suggesting that clinically relevant inhibition may only occur at high plasma concentrations of Trilaciclib[1].
| Transporter | IC50 (µM) |
| MATE2K | 0.071 |
| MATE1 | 0.175 |
| OCT2 | 0.15 - 4 |
| OCT1 | 0.60 |
| BSEP | 11 - 28 |
| OATP1B3 | 23 |
| BCRP | 31 |
| Table 3: Inhibitory activity of Trilaciclib against various cellular transporters.[1] |
hERG Channel Inhibition
In vitro studies have shown that Trilaciclib can inhibit the hERG (human Ether-a-go-go-Related Gene) channel, a critical component of cardiac repolarization. However, the IC50 for hERG inhibition is approximately 20 µM, a concentration significantly higher than that required for CDK4/6 inhibition, suggesting a low risk of clinical QT prolongation at therapeutic doses[1].
| Channel | IC50 (µM) |
| hERG | ~20 |
| Table 4: Inhibitory activity of Trilaciclib against the hERG channel.[1] |
Broader Cellular Effects of Trilaciclib
Beyond direct molecular interactions, Trilaciclib elicits complex cellular responses, including the induction of senescence and autophagy, and modulation of the immune system.
Induction of Senescence and Autophagy
Recent proteomic analyses have revealed that Trilaciclib can induce cellular senescence and autophagy in certain cancer cell lines, such as the chronic myeloid leukemia cell line K562[2]. This effect appears to be distinct from its cell cycle arrest mechanism and may contribute to its anti-cancer properties.
Immune System Modulation
Trilaciclib has been shown to enhance anti-tumor immunity by modulating the function of T-cells. Studies have demonstrated that Trilaciclib can increase the activation of T-cells and favorably alter the tumor microenvironment.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Trilaciclib's molecular targets and cellular effects.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of Trilaciclib against a panel of kinases.
Methodology (adapted from Bisi JE, et al. Mol Cancer Ther. 2016):
-
Reagents: Recombinant active kinases, appropriate peptide substrates, ATP, and Trilaciclib.
-
Procedure:
-
Kinase reactions are performed in a final volume of 25 µL in 96-well plates.
-
The reaction mixture contains kinase, substrate, ATP (at the Km for each kinase), and varying concentrations of Trilaciclib.
-
Reactions are initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Reactions are stopped by the addition of a stop solution (e.g., 3% phosphoric acid).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a filter-binding assay with radiolabeled ATP or a fluorescence-based assay.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
Objective: To detect cellular senescence induced by Trilaciclib.
Methodology (adapted from Marín-Rubio JL, et al. Mol Cell Proteomics. 2024):
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Treatment: Cells are treated with a specified concentration of Trilaciclib (e.g., 5 µM) or vehicle (DMSO) for a designated period (e.g., 72 hours).
-
Fixation: Cells are washed with PBS and fixed with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Staining: After washing with PBS, cells are incubated at 37°C (without CO2) with the SA-β-Gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Imaging: Senescent cells, which stain blue, are visualized and quantified using a light microscope.
Autophagy Flux Assay (LC3 Turnover)
Objective: To measure the effect of Trilaciclib on autophagic flux.
Methodology (adapted from Marín-Rubio JL, et al. Mol Cell Proteomics. 2024):
-
Cell Culture and Treatment: Cells are treated with Trilaciclib in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified duration.
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies against LC3 and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Analysis: The levels of LC3-I and LC3-II are quantified by densitometry. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor.
T-Cell Activation Assay by Flow Cytometry
Objective: To assess the impact of Trilaciclib on T-cell activation.
Methodology (adapted from Lai AY, et al. J Immunother Cancer. 2020):
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Treatment: PBMCs are cultured and treated with Trilaciclib in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies or specific antigens).
-
Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer to determine the percentage of activated T-cells within different subpopulations.
-
Data Analysis: Data is analyzed using flow cytometry software to quantify the expression of activation markers on T-cell subsets.
Conclusion
Trilaciclib's pharmacological profile extends beyond its primary role as a CDK4/6 inhibitor. Its interactions with other kinases and cellular transporters, coupled with its ability to induce senescence and autophagy and modulate the immune system, highlight a complex and multifaceted mechanism of action. Further research into these non-canonical targets and pathways will be crucial for fully understanding the therapeutic potential of Trilaciclib and for the rational design of future combination therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore these exciting new avenues of investigation.
References
- 1. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition enhances antitumor efficacy of chemotherapy and immune checkpoint inhibitor combinations in preclinical models and enhances T-cell activation in patients with SCLC receiving chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Trilaciclib: A Technical Guide to its Immune System Modulation Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trilaciclib, a potent and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is emerging as a significant modulator of the immune system, beyond its established role in myelopreservation.[1][2][3] By transiently arresting hematopoietic stem and progenitor cells (HSPCs) and various immune cell populations in the G1 phase of the cell cycle, trilaciclib shields them from the cytotoxic effects of chemotherapy.[4][2][3][5][6] This protective mechanism not only mitigates chemotherapy-induced myelosuppression but also fosters a more robust and effective anti-tumor immune response. This guide provides an in-depth technical overview of trilaciclib's core mechanisms, summarizing key quantitative data, detailing experimental approaches, and visualizing complex biological pathways.
Core Mechanism of Action: Transient CDK4/6 Inhibition
Trilaciclib's primary mechanism involves the inhibition of CDK4 and CDK6, key regulators of the cell cycle.[7] By binding to the ATP pocket of these kinases, trilaciclib prevents the phosphorylation of the retinoblastoma (Rb) protein. This, in turn, maintains the Rb-E2F transcription factor complex, effectively halting the cell cycle in the G1 phase.[7] This transient arrest is crucial, as it allows sensitive cells, including HSPCs and lymphocytes, to weather the damaging effects of chemotherapy, which primarily targets rapidly dividing cells.[4][2][6][8]
dot
References
- 1. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosela.com [cosela.com]
- 4. oncoprescribe.com [oncoprescribe.com]
- 5. researchgate.net [researchgate.net]
- 6. g1therapeutics.com [g1therapeutics.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
Early-Stage Research on Trilaciclib: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Preclinical and Early Clinical Evaluation of Trilaciclib in Diverse Cancer Models.
This technical guide provides a comprehensive overview of the early-stage research on Trilaciclib, a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and early clinical development of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes important biological pathways and experimental workflows.
Introduction to Trilaciclib
Trilaciclib is a transient intravenous CDK4/6 inhibitor developed to protect hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression.[1] By inducing a temporary G1 cell cycle arrest in these cells, Trilaciclib mitigates the cytotoxic effects of chemotherapy on the bone marrow.[1] Furthermore, emerging preclinical and clinical data suggest that Trilaciclib possesses immune-modulating properties that may enhance anti-tumor immunity.[2][3] This guide delves into the foundational preclinical and early-phase clinical studies that have characterized the activity of Trilaciclib in various cancer models, with a focus on small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC).
Preclinical Pharmacology
In Vitro Activity
Trilaciclib is a potent and selective inhibitor of CDK4 and CDK6. In cell-free assays, Trilaciclib demonstrated low nanomolar inhibition of these kinases.
Table 1: In Vitro Inhibitory Activity of Trilaciclib [1]
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 1 |
| CDK6/cyclin D3 | 4 |
The primary mechanism of action of Trilaciclib is the induction of a transient G1 phase cell cycle arrest in CDK4/6-dependent cells. This effect was demonstrated in various cell lines, leading to a reduction in the proportion of cells in the S phase and an accumulation in the G1 phase.[4]
Table 2: In Vitro Cellular Effects of Trilaciclib [5][6]
| Cell Line | Cancer Type | Effect | IC50 (µM) |
| H929 | Multiple Myeloma | Induction of cell death | 0.72 |
| MOLT-4 | Acute Lymphoblastic Leukemia | Induction of cell death | 1.56 |
| U937 | Acute Myeloid Leukemia | Induction of cell death | 1.77 |
| JURKAT | Acute T-cell Leukemia | Induction of cell death | 2.97 |
| K562 | Chronic Myeloid Leukemia | G0/G1 cell cycle arrest without cell death | >10 |
In Vivo Efficacy in Xenograft Models
Preclinical studies using patient-derived xenograft (PDX) models of breast cancer have been conducted to evaluate the anti-tumor efficacy of Trilaciclib in combination with chemotherapy. These studies aimed to determine if transient CDK4/6 inhibition by Trilaciclib would antagonize the effects of chemotherapy in CDK4/6-dependent tumors. The results indicated that Trilaciclib does not impair the efficacy of chemotherapy in these models.[7]
Table 3: In Vivo Efficacy of Trilaciclib in Breast Cancer PDX Models [7]
| PDX Model | Treatment | Tumor Growth Inhibition (TGI) at Day 28 |
| ST2359 | Docetaxel | Not specified |
| Docetaxel + Trilaciclib | Not specified | |
| ST225 | Topotecan | Not specified |
| Topotecan + Trilaciclib | Not specified | |
| CTG1408 | Gemcitabine/Carboplatin | Not specified |
| Gemcitabine/Carboplatin + Trilaciclib | Not specified | |
| CTG1453 | Carboplatin/Paclitaxel | Not specified |
| Carboplatin/Paclitaxel + Trilaciclib | Not specified |
Mechanism of Action: Signaling Pathway
Trilaciclib exerts its effects by inhibiting the CDK4/6-Retinoblastoma (Rb) signaling pathway. In normal hematopoietic stem and progenitor cells, this inhibition leads to a temporary arrest in the G1 phase of the cell cycle, protecting them from the damaging effects of chemotherapy. In Rb-deficient tumor cells, such as those commonly found in SCLC, Trilaciclib has a minimal direct anti-proliferative effect, thus not compromising the efficacy of chemotherapy.
Figure 1: Trilaciclib's inhibition of the CDK4/6-Rb signaling pathway.
Early-Stage Clinical Trials
Trilaciclib has been evaluated in several early-phase clinical trials across different cancer types, primarily focusing on its myeloprotective effects and potential to enhance anti-tumor immunity.
Triple-Negative Breast Cancer (TNBC)
A randomized Phase II study (NCT02978716) evaluated the efficacy and safety of Trilaciclib administered prior to gemcitabine and carboplatin (GCb) in patients with metastatic TNBC.[8]
Table 4: Efficacy Outcomes in Metastatic TNBC (NCT02978716) [8]
| Outcome | GCb Alone (Group 1) | Trilaciclib + GCb (Group 2) | Trilaciclib + GCb (Group 3) | Trilaciclib + GCb (Combined) |
| Median Overall Survival (OS) | 12.6 months | Not Reached (HR=0.31) | 17.8 months (HR=0.40) | 19.8 months (HR=0.37) |
| Objective Response Rate (ORR) | 29.2% | 43.3% | 36.7% | - |
| Median Progression-Free Survival (PFS) | 5.4 months | 8.8 months (HR=0.52) | 7.3 months (HR=0.49) | 7.9 months (HR=0.50) |
Table 5: Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in mTNBC (NCT02978716) [9]
| Adverse Event | GCb Alone | Trilaciclib + GCb |
| Any Grade ≥3 TEAE | 56.7% | Not specified |
| Neutropenia | Not specified | Not specified |
| Anemia | Not specified | Not specified |
| Thrombocytopenia | Not specified | Not specified |
Small Cell Lung Cancer (SCLC)
Trilaciclib has been investigated in multiple Phase II trials in patients with extensive-stage SCLC (ES-SCLC).
A randomized, double-blind, placebo-controlled Phase II study (NCT03041311) assessed Trilaciclib with carboplatin, etoposide, and atezolizumab in newly diagnosed ES-SCLC.[10]
Table 6: Efficacy and Myelosuppression Outcomes in First-Line ES-SCLC (NCT03041311) [10][11]
| Outcome | Placebo + Chemo/Atezo | Trilaciclib + Chemo/Atezo | P-value |
| Median Overall Survival (OS) | Not specified | Not specified | - |
| Median Progression-Free Survival (PFS) | 5.4 months | 5.9 months (HR=0.83) | 0.3079 |
| Objective Response Rate (ORR) | 63.5% | 56.0% | - |
| Mean Duration of Severe Neutropenia (Cycle 1) | 4 days | 0 days | <0.0001 |
| Occurrence of Severe Neutropenia | 49.1% | 1.9% | <0.0001 |
Table 7: Grade ≥3 Adverse Events in First-Line ES-SCLC (NCT03041311) [11]
| Adverse Event | Placebo + Chemo/Atezo | Trilaciclib + Chemo/Atezo |
| Any Grade ≥3 TEAE | 86.8% | 63.5% |
| Drug-related Grade ≥3 TEAE | 75.5% | 51.9% |
A pooled analysis of three randomized Phase 2 trials in ES-SCLC (NCT02499770, NCT03041311, NCT02514447) further demonstrated the myeloprotective benefits of Trilaciclib.[12]
Table 8: Pooled Analysis of Supportive Care Interventions in ES-SCLC [12]
| Intervention | Placebo | Trilaciclib | P-value |
| G-CSF Use | 56.3% | 28.5% | <0.0001 |
| ESA Use | 11.8% | 3.3% | 0.0254 |
| RBC Transfusions (on/after week 5) | 26.1% | 14.6% | 0.0252 |
Experimental Protocols
In Vitro Assays
Cell Viability Assay: [5]
-
Seed cells in 96-well plates.
-
Treat cells with a range of Trilaciclib concentrations (e.g., 0.01 µM to 10 µM) for 72 hours.
-
Measure cell viability using a propidium iodide-based flow cytometry assay.
-
Analyze data using software like FlowJo to determine IC50 values.
Apoptosis Assay: [5]
-
Treat cells with Trilaciclib for a specified duration (e.g., 72 hours).
-
Stain cells with an Annexin V and propidium iodide apoptosis detection kit according to the manufacturer's protocol.
-
Analyze stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Cell Cycle Analysis: [13]
-
Treat cells with Trilaciclib (e.g., 10 nM to 3000 nM) for 24 hours.
-
Harvest and fix cells in ice-cold methanol.
-
Stain fixed cells with a solution containing propidium iodide and RNase A.
-
Analyze cell cycle distribution using a flow cytometer.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a patient enrolled in a Phase II clinical trial of Trilaciclib.
Figure 2: A generalized workflow for a randomized, placebo-controlled Phase II trial of Trilaciclib.
Immune Monitoring in Clinical Trials
Immune monitoring in clinical trials of Trilaciclib often involves flow cytometric analysis of peripheral blood to assess changes in immune cell populations.
General Flow Cytometry Protocol for Peripheral Blood Mononuclear Cells (PBMCs): [14]
-
Collect whole blood from patients at baseline and on-treatment time points.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Stain PBMCs with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, etc.).
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify different immune cell subsets.
Figure 3: Workflow for immune cell profiling using flow cytometry.
Conclusion
The early-stage research on Trilaciclib has established its mechanism of action as a potent and selective CDK4/6 inhibitor with a primary clinical application in myeloprotection. Preclinical studies have demonstrated its ability to induce transient G1 cell cycle arrest and protect hematopoietic cells from chemotherapy-induced damage without compromising anti-tumor efficacy in relevant cancer models. Early-phase clinical trials in TNBC and SCLC have provided quantitative evidence of its myeloprotective benefits, leading to reduced rates of severe neutropenia and the need for supportive care interventions. Furthermore, these studies have hinted at an immune-modulatory role for Trilaciclib, which warrants further investigation. The data and methodologies presented in this guide provide a solid foundation for the continued development and understanding of Trilaciclib's role in cancer therapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. xenograft.org [xenograft.org]
- 11. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trilaciclib prior to chemotherapy reduces the usage of supportive care interventions for chemotherapy-induced myelosuppression in patients with small cell lung cancer: Pooled analysis of three randomized phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trilaciclib hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 14. research.pasteur.fr [research.pasteur.fr]
Methodological & Application
Application Note: In Vitro Protocol for Assessing Trilaciclib's Effect on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction Trilaciclib (Cosela®) is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is administered intravenously prior to chemotherapy to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage, a mechanism known as myeloprotection.[3][4] By inducing a temporary G1 cell cycle arrest in these cells, Trilaciclib shields them from the cytotoxic effects of chemotherapy, which primarily target rapidly dividing cells.[1][4] Beyond its myeloprotective role, Trilaciclib's effect on the viability of various cancer cell lines is an area of active research.[5] This document provides detailed protocols for assessing the in vitro effects of Trilaciclib on cell viability, with a focus on appropriate assay selection and execution.
Mechanism of Action: CDK4/6 Inhibition
CDK4 and CDK6 are key regulatory enzymes that, when complexed with Cyclin D, drive the cell cycle progression from the G1 (growth) phase to the S (synthesis) phase.[6] A critical step in this transition is the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein by the CDK4/6-Cyclin D complex.[6] Hyperphosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for DNA replication, committing the cell to division.[6]
Trilaciclib selectively inhibits CDK4 and CDK6, preventing Rb phosphorylation and thereby holding the cell in a state of G1 arrest.[1][7] This transient arrest is the basis of its protective effect on normal hematopoietic cells during chemotherapy.[3]
Critical Experimental Consideration: Choice of Viability Assay
Standard cell viability assays that measure metabolic activity (e.g., MTT, MTS, or ATP-based assays) may produce misleading results for CDK4/6 inhibitors like Trilaciclib.[8][9] Cells arrested in the G1 phase by Trilaciclib stop proliferating but may continue to grow in size and remain metabolically active, which can obscure the cytostatic effect of the drug.[8][10]
Therefore, it is crucial to use assays that directly quantify cell number or distinguish between live, apoptotic, and necrotic cells. Recommended methods include:
-
Direct cell counting: Using automated cell counters or hemocytometers with a viability dye like Trypan Blue.
-
DNA content-based assays: Staining with DNA dyes (e.g., Propidium Iodide) followed by flow cytometry to determine the number of intact cells.
-
Apoptosis assays: Using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to specifically measure programmed cell death.[5][11]
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination by Flow Cytometry
This protocol determines the concentration of Trilaciclib that inhibits 50% of cell viability (IC50) by quantifying the number of viable cells using Propidium Iodide (PI) staining.
Materials:
-
Selected cancer cell lines (e.g., U937, MOLT-4, NCI-H929)[5]
-
Complete cell culture medium
-
Trilaciclib (G1T28)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 20 µg/mL in PBS)
-
RNase A
-
96-well plates
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Drug Preparation: Prepare a stock solution of Trilaciclib in DMSO. Create a serial dilution of Trilaciclib in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[5] Include a vehicle-only (DMSO) control.
-
Treatment: Add the diluted Trilaciclib or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]
-
Cell Harvesting: For suspension cells, transfer the contents of each well to a microcentrifuge tube. For adherent cells, detach with trypsin-EDTA first. Centrifuge to pellet the cells and wash once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[12] Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population and exclude debris. PI-negative cells are considered viable.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Trilaciclib concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V & PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Materials from Protocol 1
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
Methodology:
-
Seeding and Treatment: Follow steps 1-4 from Protocol 1. A 72-hour incubation period is often suitable.[5]
-
Cell Harvesting: Harvest cells as described in Protocol 1 (step 5).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[5][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic response to Trilaciclib at different concentrations.
Data Presentation
Quantitative data should be summarized for clear interpretation. Below are examples based on published findings.
Table 1: In Vitro Enzymatic Inhibitory Potency of Trilaciclib This table shows the concentration of Trilaciclib required to inhibit 50% of the enzymatic activity of purified CDK complexes in cell-free assays.
| Target Enzyme | IC50 (nM) |
| CDK4/Cyclin D1 | 1[12][14][15][16] |
| CDK6/Cyclin D3 | 4[12][14][15][16] |
Table 2: Effect of Trilaciclib on Cell Viability (IC50) in Hematological Cancer Cell Lines This table shows the concentration of Trilaciclib required to reduce the viability of different cancer cell lines by 50% after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H929 | Multiple Myeloma | 0.72[5] |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 1.56[5] |
| U937 | Acute Myeloid Leukemia (AML) | 1.77[5] |
| JURKAT | Acute Lymphoblastic Leukemia (ALL) | 2.97[5] |
| K562 | Chronic Myeloid Leukemia (CML) | >10 (Resistant)[5] |
Conclusion
Assessing the in vitro effect of Trilaciclib on cell viability requires careful selection of methodologies. Due to its cytostatic mechanism of action, assays that directly measure cell count or apoptosis, such as flow cytometry with PI or Annexin V staining, are strongly recommended over metabolic assays. The protocols provided here offer a robust framework for researchers to accurately quantify the impact of Trilaciclib on various cancer cell lines, enabling further investigation into its potential therapeutic applications.
References
- 1. Facebook [cancer.gov]
- 2. Medicine Not Found [minicule.com]
- 3. cosela.com [cosela.com]
- 4. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 5. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phiab.com [phiab.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Trilaciclib hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Establishing a Trilaciclib-Resistant Cancer Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2][3][4] By inducing a temporary G1 phase cell cycle arrest, trilaciclib is used to protect hematopoietic stem and progenitor cells from the myelosuppressive effects of chemotherapy.[1][3][4] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to trilaciclib is crucial for developing effective second-line therapies and combination strategies.
These application notes provide a comprehensive guide to establishing and characterizing trilaciclib-resistant cancer cell lines in vitro. The protocols outlined below describe a common method of intermittent, escalating drug exposure to select for a resistant population.
Potential Mechanisms of Trilaciclib Resistance
Resistance to CDK4/6 inhibitors can arise through various molecular alterations. Key reported mechanisms include:
-
Alterations in the core cell cycle machinery: This can involve the loss of the Retinoblastoma (Rb) protein, amplification of CDK6, or overexpression of Cyclin E, which allows for bypass of the G1 checkpoint.[5][6]
-
Activation of bypass signaling pathways: Upregulation of pro-proliferative pathways such as the PI3K/AKT/mTOR and FGFR signaling cascades can override the cell cycle arrest induced by CDK4/6 inhibition.[5][7][8]
-
Loss of drug target: While less common for trilaciclib, mutations in CDK4 or CDK6 could potentially reduce drug binding.
Experimental Workflow
The overall process for generating and characterizing a trilaciclib-resistant cell line involves a multi-stage approach, starting with the parental cell line, followed by a dose escalation selection process, and concluding with comprehensive characterization of the resistant phenotype.
Caption: Workflow for developing a trilaciclib-resistant cell line.
Data Presentation
Table 1: Trilaciclib IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MCF-7 | 150 | 1800 | 12.0 |
| A549 | 250 | 3000 | 12.0 |
| K562 | 300 | 3500 | 11.7 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells. An RI > 1 indicates increased tolerance.[9]
Table 2: Example Dose Escalation Schedule for Trilaciclib
| Step | Trilaciclib Concentration (nM) | Duration | Expected Observation |
| 1 | 30 (IC20 of Parental) | 2-3 passages | Initial cell death, followed by recovery of proliferation. |
| 2 | 60 | 2-3 passages | Slower growth, adaptation over time. |
| 3 | 120 | 2-3 passages | Continued selection pressure. |
| 4 | 240 | 2-3 passages | Population becomes more uniformly resistant. |
| 5 | 480 | 2-3 passages | Cells proliferate steadily. |
| 6 | 960 | Ongoing | Maintenance of the resistant phenotype. |
Experimental Protocols
Protocol 1: Determination of Trilaciclib IC50
This protocol is used to determine the baseline sensitivity of the parental cell line and to confirm the resistance of the newly established cell line.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]
-
Drug Dilution: Prepare a serial dilution of trilaciclib in complete culture medium. A common starting range is 0 to 10,000 nM.
-
Drug Treatment: Remove the overnight culture medium from the 96-well plate and add 100 µL of the various trilaciclib concentrations to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Assess cell viability using a reagent such as MTT or CCK-8.[10] Add the reagent to each well according to the manufacturer's instructions and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the log of the trilaciclib concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Establishment of a Trilaciclib-Resistant Cell Line
This protocol utilizes a gradual dose induction method to select for resistant cells.[9][11]
-
Initial Culture: Culture the parental cancer cell line in complete medium containing trilaciclib at a concentration equal to the IC20 (the concentration that inhibits growth by 20%) as determined in Protocol 1.[9]
-
Monitoring and Passaging: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die.[9] When the surviving cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of trilaciclib.[12]
-
Dose Escalation: Once the cells have a stable proliferation rate at the current drug concentration (typically after 2-3 passages), double the concentration of trilaciclib in the culture medium.[11]
-
Repeat: Repeat the process of monitoring, passaging, and dose escalation. If at any point more than 50% of the cells die after a dose increase, return to the previous concentration until the cells have recovered.[9]
-
Establishment of a Stable Line: Continue this process until the cells are able to proliferate in a concentration of trilaciclib that is at least 10-fold higher than the initial parental IC50. At this point, the cell line is considered resistant.
-
Maintenance: Maintain the resistant cell line in a continuous culture with the high concentration of trilaciclib to ensure the stability of the resistant phenotype.
-
Cryopreservation: It is highly recommended to cryopreserve aliquots of the resistant cells at various passages.[12]
Protocol 3: Characterization of Resistant Cell Line - Cell Cycle Analysis
-
Cell Culture and Treatment: Culture both parental and trilaciclib-resistant cells in their respective standard media (with or without trilaciclib for the resistant line).
-
Harvest and Fixation: Harvest the cells and wash them with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Compare the percentage of cells in the G1, S, and G2/M phases between the parental and resistant cell lines, both at baseline and after acute trilaciclib treatment.
Protocol 4: Characterization of Resistant Cell Line - Western Blot Analysis
-
Protein Extraction: Lyse parental and resistant cells to extract total protein. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins involved in CDK4/6 inhibitor resistance (e.g., Rb, phospho-Rb, CDK4, CDK6, Cyclin D1, Cyclin E, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the expression and phosphorylation status of key proteins between the parental and resistant cell lines.
Signaling Pathways in Trilaciclib Resistance
Understanding the underlying signaling pathways is critical for interpreting the molecular characterization data. Below is a simplified representation of the CDK4/6-Rb pathway and common resistance mechanisms.
Caption: Key signaling pathways in trilaciclib action and resistance.
References
- 1. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 5. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A narrative review about CDK4/6 inhibitors in the setting of drug resistance: updates on biomarkers and therapeutic strategies in breast cancer - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 7. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Trilaciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] By inhibiting CDK4/6, Trilaciclib blocks the phosphorylation of the retinoblastoma protein (Rb), preventing the transition from the G1 to the S phase of the cell cycle and inducing a temporary G1 arrest.[1][2] This mechanism is particularly relevant in the context of chemotherapy, where Trilaciclib can be used to protect normal hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression by transiently arresting them in the less vulnerable G1 phase.[1][2][3]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[4][5] By staining cells with a fluorescent DNA-intercalating agent such as propidium iodide (PI), the DNA content of individual cells can be quantified.[6] This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[7] This application note provides a detailed protocol for the analysis of Trilaciclib-induced G1 cell cycle arrest in cultured cells using flow cytometry.
Principle of the Assay
This protocol describes the treatment of a selected cell line with varying concentrations of Trilaciclib over a time course. Following treatment, cells are harvested, fixed with ethanol to permeabilize the cell membrane, and treated with RNase to eliminate RNA, which can also be stained by propidium iodide.[8] The cells are then stained with propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA.[6] The fluorescence intensity of each cell, which is proportional to its DNA content, is then measured using a flow cytometer.[4] An increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, indicates cell cycle arrest induced by Trilaciclib.
Data Presentation
The following tables summarize representative quantitative data on the effect of Trilaciclib on the cell cycle distribution in different cell lines.
Table 1: Effect of Trilaciclib on Cell Cycle Distribution in K562 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 | 40.5 | 14.3 |
| Trilaciclib (1 µM, 72h) | 75.8 | 15.1 | 9.1 |
Data is representative and based on findings in K562 chronic myeloid leukemia cells, which show a significant increase in the G0/G1 population after treatment with Trilaciclib.[2]
Table 2: Dose-Dependent Effect of Trilaciclib on G1 Cell Cycle Arrest
| Trilaciclib Concentration | Cell Line | % of Cells in G1 Phase |
| 0 nM (Control) | tHS68 | ~50% |
| 80 nM (EC50) | tHS68 | ~75% |
| >200 nM | tHS68 | >90% |
This table illustrates the concentration-dependent effect of Trilaciclib on inducing G1 phase arrest. The EC50 for cell cycle arrest in the Rb-positive tHS68 cell line was determined to be 80 nM.[6]
Experimental Protocols
Cell Culture and Treatment with Trilaciclib
-
Cell Seeding: Seed the desired cell line (e.g., K562 or another susceptible cell line) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the experiment and prevent confluence.
-
Cell Adherence/Recovery: Allow the cells to adhere (for adherent cell lines) or recover overnight in a humidified incubator at 37°C with 5% CO2.
-
Trilaciclib Preparation: Prepare a stock solution of Trilaciclib in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the highest Trilaciclib treatment).
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of Trilaciclib or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Flow Cytometry Analysis of Cell Cycle
Materials and Reagents:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ice-cold ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then add trypsin-EDTA to detach the cells. Once detached, add complete media to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting: Count the cells and adjust the volume to have approximately 1-2 x 10^6 cells per tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.[5]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS).
-
Incubation with RNase: Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample. Use a low flow rate to obtain a better resolution of the G0/G1 and G2/M peaks.[6]
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and debris. Model the cell cycle phases to determine the percentage of cells in G0/G1, S, and G2/M.
Mandatory Visualizations
Caption: Trilaciclib's mechanism of action leading to G1 cell cycle arrest.
Caption: Experimental workflow for analyzing Trilaciclib-induced cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. biocompare.com [biocompare.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Analyzing Retinoblastoma Protein (pRb) Phosphorylation Following Trilaciclib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trilaciclib is a potent and selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial for cell cycle progression, specifically for the transition from the G1 to the S phase.[2][3] A key substrate of CDK4/6 is the Retinoblastoma tumor suppressor protein (pRb).[4][5] Phosphorylation of pRb by CDK4/6 causes it to dissociate from the E2F transcription factor, allowing the transcription of genes necessary for DNA replication and cell cycle progression.[4] By inhibiting CDK4/6, Trilaciclib prevents pRb phosphorylation, maintaining pRb in its active, hypophosphorylated state, which sequesters E2F and induces a temporary G1 cell cycle arrest.[1][5] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the change in pRb phosphorylation at specific sites (e.g., Serine 807/811) in cells treated with Trilaciclib, thereby offering a method to verify its mechanism of action.
Trilaciclib Signaling Pathway
The diagram below illustrates the mechanism by which Trilaciclib inhibits CDK4/6, preventing the phosphorylation of pRb and subsequently halting the cell cycle in the G1 phase.
Caption: Trilaciclib inhibits CDK4/6, preventing pRb phosphorylation and G1/S transition.
Experimental Protocol
This protocol details the steps for treating cells with Trilaciclib and subsequently analyzing pRb phosphorylation status via Western blot.
I. Materials and Reagents
-
Cell Lines: Rb-competent cell line (e.g., HS68, MCF-7)[1]
-
Cell Culture Medium: As required for the specific cell line
-
Trilaciclib: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[1][6]
-
Recommendation: Add a freshly prepared protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation and dephosphorylation.[7]
-
-
Protein Assay Reagent: BCA Protein Assay Kit or equivalent[1]
-
Sample Buffer: 4x Laemmli buffer
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-15% gradient)[8]
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol[9]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat dry milk as it contains phosphoproteins (casein) that can increase background noise.[9]
-
Primary Antibodies:
-
Secondary Antibodies:
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate[9]
-
Imaging System: Chemiluminescence imager
II. Experimental Workflow
The diagram below outlines the major steps of the experimental procedure.
Caption: Workflow for Western blot analysis of pRb phosphorylation after Trilaciclib treatment.
III. Detailed Methodology
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with the desired concentration of Trilaciclib (e.g., 10 nM - 1000 nM) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis and Protein Extraction:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[7]
-
Aspirate PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 0.5 mL for a 60 mm plate).[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane into an SDS-polyacrylamide gel, along with a molecular weight marker.[9]
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.[10]
-
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-Rb, anti-total-Rb) in 5% BSA/TBST according to the manufacturer's recommended dilution (e.g., 1:1000).[9] Incubate the membrane overnight at 4°C with gentle agitation.[3]
-
Note: It is crucial to probe for total pRb as a control to normalize the phosphorylation signal.[9] A loading control like GAPDH or tubulin should also be probed on the same membrane to ensure equal protein loading.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[3][10]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).[10]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-pRb to total pRb for each sample. Normalize this ratio to the loading control and then to the vehicle control (DMSO) to determine the fold change in pRb phosphorylation.
-
Data Presentation
The results of the Western blot can be quantified and presented in a tabular format to clearly demonstrate the effect of Trilaciclib on pRb phosphorylation.
| Treatment Group | Duration (hours) | p-Rb (Ser807/811) Signal (Arbitrary Units) | Total Rb Signal (Arbitrary Units) | Normalized p-Rb/Total Rb Ratio | Fold Change vs. Control |
| Vehicle (DMSO) | 24 | 15,200 | 15,500 | 0.98 | 1.00 |
| Trilaciclib (300 nM) | 4 | 10,100 | 15,300 | 0.66 | 0.67 |
| Trilaciclib (300 nM) | 8 | 6,500 | 15,600 | 0.42 | 0.43 |
| Trilaciclib (300 nM) | 16 | 3,100 | 15,400 | 0.20 | 0.20 |
| Trilaciclib (300 nM) | 24 | 1,600 | 15,500 | 0.10 | 0.10 |
Table 1: Representative quantitative data from a Western blot analysis showing a time-dependent decrease in the ratio of phosphorylated pRb to total pRb in cells treated with 300 nM Trilaciclib. Data are hypothetical and for illustrative purposes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 3. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Facebook [cancer.gov]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
In Vivo Experimental Design for Trilaciclib and Chemotherapy Co-administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) developed to protect hematopoietic stem and progenitor cells (HSPCs) from the damaging effects of chemotherapy, a mechanism known as myelopreservation. By inducing a temporary G1 cell-cycle arrest in HSPCs, Trilaciclib shields these cells from the cytotoxic impact of chemotherapy, which primarily targets rapidly dividing cells. This protective effect can lead to a reduction in chemotherapy-induced myelosuppression, including neutropenia, anemia, and thrombocytopenia. Furthermore, preclinical and clinical studies suggest that by preserving immune cell function, Trilaciclib may also enhance the anti-tumor immune response.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the in vivo co-administration of Trilaciclib with standard chemotherapy agents in preclinical mouse models. The methodologies outlined are based on established preclinical studies that formed the basis for the clinical development of Trilaciclib.
Signaling Pathway of Trilaciclib-Mediated Myelopreservation
Trilaciclib's mechanism of action is centered on the regulation of the cell cycle in hematopoietic stem and progenitor cells. By inhibiting CDK4 and CDK6, Trilaciclib prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This transient G1 arrest makes the HSPCs less susceptible to the DNA-damaging effects of chemotherapy.
Preclinical In Vivo Experimental Workflow
A typical preclinical study to evaluate the myeloprotective effects of Trilaciclib involves several key stages, from animal model selection and drug administration to endpoint analysis. The following diagram illustrates a general experimental workflow.
Quantitative Data Summary from Preclinical Studies
The following tables summarize representative quantitative data from preclinical mouse models, demonstrating the myeloprotective effects of Trilaciclib when co-administered with chemotherapy.
Table 1: Effect of Trilaciclib on Peripheral Blood Counts Following 5-Fluorouracil (5-FU) Administration
| Parameter | Treatment Group | Day 4 Post-5-FU | Day 8 Post-5-FU | Day 15 Post-5-FU |
| Absolute Neutrophil Count (x103/µL) | 5-FU + Vehicle | 0.2 ± 0.1 | 1.1 ± 0.3 | 2.5 ± 0.5 |
| 5-FU + Trilaciclib | 0.8 ± 0.2 | 2.5 ± 0.6 | 3.8 ± 0.7 | |
| Red Blood Cell Count (x106/µL) | 5-FU + Vehicle | 7.8 ± 0.4 | 6.5 ± 0.5 | 8.2 ± 0.3 |
| 5-FU + Trilaciclib | 8.5 ± 0.3 | 7.9 ± 0.4 | 9.1 ± 0.2 | |
| Platelet Count (x103/µL) | 5-FU + Vehicle | 450 ± 50 | 250 ± 40 | 800 ± 70 |
| 5-FU + Trilaciclib | 650 ± 60 | 500 ± 50 | 950 ± 80 |
Table 2: Effect of Trilaciclib on Bone Marrow Progenitor Cells Following Etoposide/Carboplatin Administration
| Cell Population | Treatment Group | Day 5 Post-Chemotherapy (% of Control) |
| Lineage-Sca-1+c-Kit+ (LSK) Cells | Etoposide/Carboplatin + Vehicle | 25 ± 5 |
| Etoposide/Carboplatin + Trilaciclib | 60 ± 8 | |
| Colony-Forming Units - Granulocyte, Macrophage (CFU-GM) | Etoposide/Carboplatin + Vehicle | 30 ± 6 |
| Etoposide/Carboplatin + Trilaciclib | 75 ± 10 |
Detailed Experimental Protocols
Protocol 1: Myelopreservation with Trilaciclib in a 5-Fluorouracil (5-FU) Mouse Model
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6, female, 8-12 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization before the start of the experiment.
2. Materials and Reagents:
-
Trilaciclib (G1T28)
-
5-Fluorouracil (5-FU)
-
Vehicle for Trilaciclib: 20% Solutol HS 15 in sterile water for injection.[4]
-
Vehicle for 5-FU: Phosphate-buffered saline (PBS).[5]
-
Sterile syringes and needles (27G or smaller for injections).
-
EDTA-coated microcentrifuge tubes for blood collection.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Antibodies for flow cytometry (see Protocol 3).
3. Experimental Procedure:
-
Randomization: Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle (Trilaciclib) + Vehicle (5-FU)
-
Group 2: Vehicle (Trilaciclib) + 5-FU
-
Group 3: Trilaciclib + 5-FU
-
-
Drug Administration:
-
Monitoring:
-
Monitor the body weight and clinical signs of toxicity daily for 21 days.
-
-
Sample Collection:
-
On days 4, 8, 15, and 21 post-treatment, collect peripheral blood (approximately 50-100 µL) via retro-orbital or submandibular bleeding into EDTA-coated tubes.
-
At the final time point, euthanize the mice and harvest bone marrow from the femurs and tibias.
-
4. Endpoint Analysis:
-
Complete Blood Count (CBC): Analyze peripheral blood samples using a hematology analyzer to determine absolute neutrophil, red blood cell, and platelet counts.
-
Bone Marrow Analysis: Process bone marrow for flow cytometric analysis of HSPC populations as described in Protocol 3.
Protocol 2: Myelopreservation with Trilaciclib in an Etoposide/Carboplatin Mouse Model
1. Animal Model:
-
Same as in Protocol 1.
2. Materials and Reagents:
-
Trilaciclib (G1T28)
-
Etoposide
-
Carboplatin
-
Vehicle for Trilaciclib: 20% Solutol HS 15 in sterile water for injection.[4]
-
Vehicle for Etoposide/Carboplatin: Sterile saline (0.9% NaCl).
-
Other materials as listed in Protocol 1.
3. Experimental Procedure:
-
Randomization: Randomly assign mice to treatment groups as in Protocol 1, replacing 5-FU with the Etoposide/Carboplatin combination.
-
Drug Administration:
-
Administer Trilaciclib (100 mg/kg) or its vehicle (p.o. or i.v.).
-
Thirty minutes to four hours later, administer Etoposide (30 mg/kg) and Carboplatin (60 mg/kg) via i.p. injection.
-
-
Monitoring and Sample Collection:
-
Follow the same procedures as outlined in Protocol 1.
-
4. Endpoint Analysis:
-
Perform CBC and bone marrow analysis as described in Protocol 1.
Protocol 3: Flow Cytometric Analysis of Mouse Hematopoietic Stem and Progenitor Cells (HSPCs)
1. Bone Marrow Cell Preparation:
-
Euthanize mice according to institutional guidelines.
-
Dissect femurs and tibias and clean them of muscle tissue.
-
Flush the bone marrow from the bones using a syringe with a 27G needle filled with flow cytometry staining buffer.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with staining buffer and count them.
2. Antibody Staining:
-
Resuspend approximately 1-2 x 106 bone marrow cells in 100 µL of staining buffer.
-
Add a cocktail of fluorescently conjugated antibodies to identify HSPC populations. A typical panel includes:
-
Lineage markers (cocktail): Biotinylated antibodies against CD3e, CD4, CD8a, B220, Gr-1, Mac-1, and Ter-119.
-
Stem and Progenitor markers:
-
c-Kit (CD117) - APC
-
Sca-1 (Ly-6A/E) - PE-Cy7
-
CD34 - FITC
-
Flt3 (CD135) - PE
-
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
If using biotinylated lineage markers, perform a secondary staining step with Streptavidin-conjugated fluorochrome (e.g., Pacific Blue) for 20 minutes at 4°C.
-
Wash the cells and resuspend in staining buffer containing a viability dye (e.g., DAPI or Propidium Iodide) just before analysis.
3. Flow Cytometry Analysis and Gating Strategy:
-
Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on live cells (viability dye negative).
-
Gate on Lineage-negative (Lin-) cells.
-
From the Lin- gate, identify the LSK (Lineage-, Sca-1+, c-Kit+) population.
-
Further phenotype the LSK population to identify long-term HSCs (LT-HSCs: CD34-, Flt3-), short-term HSCs (ST-HSCs: CD34+, Flt3-), and multipotent progenitors (MPPs: CD34+, Flt3+).
-
Conclusion
The co-administration of Trilaciclib with chemotherapy in preclinical in vivo models is a critical step in evaluating its myeloprotective efficacy. The protocols provided here offer a detailed framework for conducting such studies, from experimental design to endpoint analysis. Adherence to these methodologies will enable researchers to generate robust and reproducible data on the potential of Trilaciclib to mitigate chemotherapy-induced myelosuppression and enhance the therapeutic window of cytotoxic agents. Careful attention to animal welfare, precise drug administration, and rigorous data analysis are paramount for the successful execution of these experiments.
References
- 1. bowdish.ca [bowdish.ca]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. stemcell.com [stemcell.com]
- 4. Trilaciclib hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 5. Frontiers | The Acute Effects of 5 Fluorouracil on Skeletal Muscle Resident and Infiltrating Immune Cells in Mice [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols: Measuring Cell Proliferation with Trilaciclib using EdU Incorporation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Its primary mechanism of action involves inducing a temporary arrest of cells in the G1 phase of the cell cycle.[1][4] This transient cell cycle arrest protects normal cells, such as hematopoietic stem and progenitor cells, from the damaging effects of chemotherapy.[1][4][5] The 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay is a robust method for measuring de novo DNA synthesis and, consequently, cell proliferation.[6][7][8] This application note provides a detailed protocol for utilizing the EdU incorporation assay to quantify the anti-proliferative effects of Trilaciclib.
The EdU assay offers a superior alternative to the traditional BrdU assay as it does not require harsh DNA denaturation steps, allowing for better preservation of cellular morphology and compatibility with multiplexing, such as antibody staining.[6][9][10] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6][8] Detection is achieved through a "click" chemistry reaction, a copper-catalyzed covalent reaction between the alkyne group of EdU and a fluorescently labeled azide.[6][7]
Principle of the Assay
This protocol details the treatment of cultured cells with Trilaciclib to induce G1 cell cycle arrest, followed by the labeling of any remaining proliferating cells with EdU. The subsequent detection of incorporated EdU via a fluorescent azide allows for the quantification of cells that were actively synthesizing DNA during the labeling period. A reduction in the percentage of EdU-positive cells in Trilaciclib-treated samples compared to vehicle-treated controls indicates an inhibition of cell proliferation.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| Trilaciclib | Selleck Chemicals | S8389 |
| EdU (5-ethynyl-2'-deoxyuridine) | Thermo Fisher Scientific | A10044 |
| Click-iT® EdU Cell Proliferation Kit for Imaging or Flow Cytometry | Thermo Fisher Scientific | C10337 (Imaging), C10424 (Flow Cytometry) |
| Cell Culture Medium (appropriate for cell line) | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| Trypsin-EDTA | Varies | Varies |
| Phosphate-Buffered Saline (PBS) | Varies | Varies |
| Dimethyl Sulfoxide (DMSO) | Varies | Varies |
| Propidium Iodide or other DNA content stain (for flow cytometry) | Varies | Varies |
| Black, clear-bottom 96-well plates (for imaging) | Varies | Varies |
| Flow cytometry tubes | Varies | Varies |
Experimental Protocols
Part 1: Cell Culture and Trilaciclib Treatment
-
Cell Seeding:
-
For imaging: Seed cells onto glass coverslips in a 24-well plate or directly into a black, clear-bottom 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
For flow cytometry: Seed cells in a T-25 or T-75 flask at a density that allows for exponential growth.
-
Allow cells to adhere and recover overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Trilaciclib Preparation:
-
Prepare a stock solution of Trilaciclib in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
On the day of the experiment, dilute the Trilaciclib stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line. Published studies have used concentrations ranging from 0.1 µM to 10 µM.[11][12]
-
-
Trilaciclib Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of Trilaciclib.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Trilaciclib concentration).
-
Incubate the cells for a period sufficient to induce G1 arrest. This can range from 24 to 72 hours, depending on the cell cycle length of your cell line.[11]
-
Part 2: EdU Labeling
-
EdU Preparation:
-
EdU Incubation:
Part 3: Cell Fixation and Permeabilization
This protocol is based on the Thermo Fisher Scientific Click-iT® EdU Assay.
-
Harvesting (for Flow Cytometry):
-
Gently detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1% BSA in PBS.
-
-
Fixation:
-
Resuspend the cell pellet (flow cytometry) or add to the wells (imaging) 100 µL of Click-iT® fixative.
-
Incubate for 15 minutes at room temperature, protected from light.[8]
-
Wash the cells once with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet or add to the wells 100 µL of 1X Click-iT® saponin-based permeabilization and wash reagent.
-
Incubate for 15 minutes at room temperature.[8]
-
Part 4: EdU Detection (Click Chemistry Reaction)
-
Prepare Click-iT® Reaction Cocktail:
-
Prepare the reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail includes the fluorescent azide, copper sulfate, and a reaction buffer.
-
-
Incubation:
-
Add the Click-iT® reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
-
Washing:
-
Wash the cells once with 3% BSA in PBS.
-
Part 5: Data Acquisition and Analysis
-
For Imaging:
-
Counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (DAPI/Hoechst stained).
-
-
For Flow Cytometry:
-
(Optional) Stain for DNA content using a dye like propidium iodide to analyze cell cycle distribution.
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest and quantify the percentage of EdU-positive cells.
-
Data Presentation
Table 1: Example Experimental Parameters for EdU Incorporation Assay with Trilaciclib
| Parameter | Condition 1 | Condition 2 | Condition 3 | Vehicle Control |
| Cell Line | MCF-7 | Jurkat | A549 | Varies |
| Seeding Density | 1 x 10^4 cells/well | 2 x 10^5 cells/mL | 8 x 10^3 cells/well | Varies |
| Trilaciclib Conc. | 0.1 µM | 1 µM | 10 µM | 0.1% DMSO |
| Trilaciclib Incubation | 48 hours | 48 hours | 48 hours | 48 hours |
| EdU Concentration | 10 µM | 10 µM | 10 µM | 10 µM |
| EdU Incubation | 2 hours | 2 hours | 2 hours | 2 hours |
Table 2: Example Quantitative Results
| Treatment | % EdU Positive Cells (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 45.2 ± 3.1% |
| Trilaciclib (0.1 µM) | 35.8 ± 2.5% |
| Trilaciclib (1 µM) | 15.1 ± 1.8% |
| Trilaciclib (10 µM) | 4.7 ± 0.9% |
Visualizations
Caption: Trilaciclib's mechanism of action in the cell cycle pathway.
Caption: Experimental workflow for the EdU incorporation assay.
Caption: Logical flow of Trilaciclib's effect on proliferation measurement.
References
- 1. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cosela.com [cosela.com]
- 5. Trilaciclib - Wikipedia [en.wikipedia.org]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 11. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Cell Proliferation EdU Assay for DNA Synthesis Detection [merckmillipore.com]
Application Note: Quantifying Apoptosis via Caspase-3/7 Activity Assay Following Treatment with Trilaciclib and Chemotherapy
Audience: Researchers, scientists, and drug development professionals engaged in oncology, hematology, and pharmacology.
Introduction Chemotherapy-induced myelosuppression (CIM) is a significant and often dose-limiting toxicity of cancer treatment, leading to complications such as anemia, neutropenia, and thrombocytopenia[1][2]. Trilaciclib (COSELA®) is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[3][4]. Administered prior to chemotherapy, Trilaciclib induces a temporary G1 cell-cycle arrest in hematopoietic stem and progenitor cells (HSPCs)[5][6][7]. This G1 arrest renders these cells less susceptible to the damaging effects of cytotoxic chemotherapy, thereby protecting the bone marrow[6].
A key mechanism of this myeloprotective effect is the attenuation of apoptosis in HSPCs. The activation of executioner caspases, specifically caspase-3 and caspase-7, is a central event in the apoptotic cascade. Therefore, measuring caspase-3/7 activity is a direct and reliable method to quantify the protective effects of Trilaciclib against chemotherapy-induced apoptosis in preclinical models. This application note provides a detailed protocol for assessing caspase-3/7 activity in cell-based models treated with Trilaciclib and chemotherapy.
Mechanism of Action: Trilaciclib's Myeloprotective Effect
Chemotherapeutic agents induce DNA damage in rapidly proliferating cells, including HSPCs, which triggers apoptotic pathways culminating in the activation of caspase-3 and caspase-7. Trilaciclib, by inhibiting CDK4/6, prevents the phosphorylation of the retinoblastoma protein (Rb), holding HSPCs in the G1 phase of the cell cycle. Cells in G1 arrest are shielded from the cytotoxic effects of chemotherapy, leading to a marked decrease in DNA damage and subsequent caspase-3/7 activation, which translates to reduced apoptosis and overall myeloprotection[1][8][9].
Caption: Trilaciclib inhibits CDK4/6, inducing G1 arrest in HSPCs to prevent chemo-induced apoptosis.
Quantitative Data Summary
Preclinical studies have consistently demonstrated that pre-treatment with Trilaciclib leads to a dose-dependent reduction in chemotherapy-induced caspase-3/7 activity.
| Model System | Treatment Conditions | Key Finding | Reference |
| Mouse Bone Marrow Cells (in vivo) | Trilaciclib (150 mg/kg) followed by 5-Fluorouracil (150 mg/kg) | Showed a dose-dependent decrease in caspase-3/7 activation. | [10] |
| Mouse Model (in vivo) | Trilaciclib (100 mg/kg) administered 30 minutes prior to Etoposide. | Caspase-3/7 activity was reduced to background levels. | [11][12] |
| Mouse Bone Marrow Cells (in vitro) | Pre-treatment with CDK4 inhibitor (AU2–94) for 24h, followed by Cisplatin, 5-FU, or Paclitaxel for 24h. | Significantly lower caspase-3/7 activity compared to cells treated with chemotherapy alone. | [13] |
| CDK4/6-dependent cells (in vitro) | Trilaciclib (10-1000 nmol/L) for 16h, followed by various chemotherapies for 48h. | Elicited a robust, dose-dependent decrease in caspase-3/7 activation, suggesting an attenuation of apoptosis. | [9][10] |
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol outlines a method for measuring caspase-3/7 activity in cultured cells following treatment with Trilaciclib and a chemotherapeutic agent, using a luminogenic substrate.
Principle of the Assay
This assay quantifies caspase-3 and -7 activities. The procedure involves adding a single reagent directly to cells cultured in a multi-well plate. This reagent contains a pro-luminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a "glow-type" luminescent signal. This signal is proportional to the amount of caspase activity present[14].
Experimental Workflow
Caption: Standard workflow for a luminescent Caspase-3/7 activity assay.
Detailed Methodology
1. Materials and Reagents
-
Cells of interest (e.g., hematopoietic progenitor cell line)
-
Appropriate cell culture medium and supplements
-
Trilaciclib
-
Chemotherapeutic agent of choice (e.g., Etoposide, 5-Fluorouracil)
-
96-well white-walled plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega) or equivalent[14]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate-reading luminometer
2. Cell Seeding and Treatment a. Harvest and count cells, then adjust the density to seed 10,000 cells per well in 80 µL of culture medium in a 96-well white-walled plate. b. Culture the plate overnight in a humidified incubator (37°C, 5% CO₂). c. Prepare experimental controls: Untreated cells (negative control), cells treated with chemotherapy only, and cells treated with Trilaciclib only. d. For experimental wells, pre-treat cells by adding 10 µL of the desired concentration of Trilaciclib (or vehicle control) and incubate for the specified time (e.g., 16-24 hours)[12][13]. e. Following pre-treatment, add 10 µL of the chemotherapeutic agent (or vehicle) to the appropriate wells. The final volume in each well should be 100 µL. f. Incubate for the desired duration to induce apoptosis (e.g., 24-48 hours)[10][13].
3. Assay Procedure (Add-Mix-Measure Format) a. Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature before use[14]. b. Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Using a multichannel pipette, add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well of the 96-well plate[14]. d. Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds at a low speed (300-500 rpm). e. Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time may need to be optimized depending on the cell type and treatment conditions[13]. f. Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis a. For each condition, calculate the average luminescence reading from replicate wells. b. Subtract the average luminescence of a "no-cell" blank control from all experimental readings. c. Normalize the data. A common method is to express the caspase-3/7 activity in the chemotherapy-only group as 100% or a fold-change of 1. d. Compare the normalized caspase activity in the "Trilaciclib + Chemo" group to the "Chemo only" group to determine the percentage reduction in apoptosis. e. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Applications and Significance
-
Mechanism of Action Studies: This assay is fundamental for elucidating the myeloprotective mechanisms of CDK4/6 inhibitors like Trilaciclib.
-
Drug Development: It serves as a robust screening tool to evaluate the efficacy of new myeloprotective agents in preventing chemotherapy-induced apoptosis.
-
Translational Research: Provides crucial preclinical data on the ability of a compound to mitigate chemotherapy toxicity, supporting its advancement into clinical trials[2].
-
Combination Therapy Optimization: Helps in determining optimal dosing and scheduling of Trilaciclib in combination with different chemotherapeutic regimens to maximize bone marrow protection.
References
- 1. Portico [access.portico.org]
- 2. mdpi.com [mdpi.com]
- 3. Medicine Not Found [minicule.com]
- 4. [PDF] A review of trilaciclib, a first-in-class cyclin-dependent kinase 4/6 inhibitor, for the management of metastatic small-cell lung cancer | Semantic Scholar [semanticscholar.org]
- 5. cosela.com [cosela.com]
- 6. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 7. First-in-class drug approved for bone marrow protection during chemotherapy [mdforlives.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Trilaciclib hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 13. A novel CDK4 inhibitor for myeloid protection in chemotherapy-treated triple-negative breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
Application Note: Quantitative PCR Analysis of Cell Cycle Gene Expression Following Trilaciclib Exposure
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Trilaciclib is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It is administered intravenously prior to chemotherapy to induce a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[1][2] This mechanism protects these vital cells from chemotherapy-induced damage, a condition known as myelosuppression.[2] The core of Trilaciclib's function lies in its modulation of the cell cycle machinery. By inhibiting CDK4/6, it prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F inactive.[3] This prevents the expression of genes required for the transition from the G1 to the S phase of the cell cycle.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the abundance of target mRNA transcripts.[4] This application note provides a detailed protocol for using qPCR to analyze the expression of key cell cycle genes in a relevant cell line (e.g., a human hematopoietic progenitor cell line) following exposure to Trilaciclib. This analysis can confirm the drug's mechanism of action at the molecular level and quantify its effect on cell cycle progression.
Signaling Pathway and Mechanism of Action
Trilaciclib's primary effect is the induction of a transient G1 cell cycle arrest. This is achieved by inhibiting the activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes. In a proliferating cell, these complexes phosphorylate the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Free E2F then activates the transcription of genes essential for DNA replication and progression into the S phase. Trilaciclib blocks this initial phosphorylation step, maintaining Rb in its active, E2F-bound state, thereby halting the cell cycle in G1.
Experimental Protocol
This protocol outlines the complete workflow from cell culture treatment to qPCR data analysis for assessing the impact of Trilaciclib on cell cycle gene expression.
Materials and Reagents
-
Cell Line: Human hematopoietic progenitor cell line (e.g., KG-1, MOLM-13) or other relevant CDK4/6-dependent cell line.
-
Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Trilaciclib: Stock solution in a suitable solvent (e.g., DMSO).
-
RNA Isolation Kit: (e.g., RNeasy Mini Kit, QIAGEN).
-
DNase I: RNase-free.
-
Reverse Transcription Kit: (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Master Mix: SYBR Green-based master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher).
-
qPCR Primers: Validated primers for target and reference genes (see Table 1).
-
Nuclease-free water, tubes, and plates.
Cell Culture and Trilaciclib Treatment
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Seed cells in appropriate culture vessels to achieve exponential growth at the time of treatment. A typical density is 0.5 x 10⁶ cells/mL.
-
Treat cells with the desired concentration of Trilaciclib (e.g., 100 nM - 1 µM). Include a vehicle control (e.g., DMSO equivalent).
-
Incubate for a specified time course (e.g., 6, 12, or 24 hours) to observe the transient G1 arrest.
-
Harvest cells by centrifugation and wash with ice-cold PBS. Proceed immediately to RNA isolation or store cell pellets at -80°C.
RNA Isolation and Quality Control
-
Isolate total RNA from the cell pellets using a commercial kit according to the manufacturer's instructions.
-
Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
Elute RNA in nuclease-free water.
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
(Optional) Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended for reliable gene expression analysis.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the reactions according to the manufacturer's protocol, including a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.[5]
-
Incubate the reaction as per the recommended thermal profile (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
-
Store the resulting cDNA at -20°C.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. For a typical 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA (e.g., 1:10 dilution)
-
6 µL Nuclease-free water
-
-
Set up reactions in a 96- or 384-well qPCR plate. Include the following for each target gene:
-
Run the plate on a real-time PCR instrument with a thermal cycling program similar to the following:
-
Enzyme Activation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation and Analysis
Target Gene Selection
The selection of target genes should reflect the biological process being investigated. For Trilaciclib-induced G1 arrest, key genes are those regulated by E2F and involved in G1/S transition and DNA replication. Reference genes (housekeeping genes) should have stable expression across all experimental conditions.
Table 1: Recommended qPCR Gene Panel
| Gene Type | Gene Symbol | Function |
|---|---|---|
| Target Genes | CCNE1 | Cyclin E1, promotes G1/S transition |
| CDK2 | Cyclin-dependent kinase 2, partner for Cyclin E | |
| PCNA | Proliferating cell nuclear antigen, DNA replication | |
| MKI67 | Marker of proliferation Ki-67 | |
| CDKN1A (p21) | CDK inhibitor, often upregulated in G1 arrest | |
| Reference Genes | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase |
| | ACTB | Beta-actin |
Data Analysis using the Comparative CT (ΔΔCT) Method
The relative change in gene expression can be calculated using the ΔΔCT method.[7][8][9] This method normalizes the expression of the target gene to a reference gene and compares the treated sample to the control sample.
-
Step 1: Calculate ΔCT
-
Normalize the CT value of the target gene to the CT of the reference gene for each sample.
-
ΔCT = CT (Target Gene) - CT (Reference Gene)
-
-
Step 2: Calculate ΔΔCT
-
Normalize the ΔCT of the treated sample to the ΔCT of the control sample.
-
ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)
-
-
Step 3: Calculate Fold Change
-
Determine the relative expression level (Fold Change).
-
Fold Change = 2-ΔΔCT
-
A fold change < 1 indicates downregulation, while a fold change > 1 indicates upregulation.
Representative Results
The following table shows hypothetical data for the gene CCNE1 after 24-hour treatment with Trilaciclib, demonstrating the expected downregulation.
Table 2: Example qPCR Data Analysis for CCNE1 Gene Expression
| Sample | Target Gene (CCNE1) Avg. CT | Ref. Gene (GAPDH) Avg. CT | ΔCT (CT CCNE1 - CT GAPDH) | ΔΔCT (vs. Control) | Fold Change (2-ΔΔCT) |
|---|---|---|---|---|---|
| Vehicle Control | 24.5 | 20.0 | 4.5 | 0.0 | 1.0 |
| Trilaciclib (1µM) | 27.0 | 20.1 | 6.9 | 2.4 | 0.19 |
Interpretation: In this representative example, Trilaciclib treatment resulted in a ΔΔCT of 2.4 for the CCNE1 gene. This corresponds to a fold change of 0.19, indicating an approximate 81% reduction in CCNE1 mRNA expression compared to the vehicle control, consistent with G1 cell cycle arrest.
Conclusion
This application note provides a comprehensive framework for analyzing the effects of Trilaciclib on cell cycle gene expression using quantitative PCR. The described protocols for cell handling, RNA processing, and qPCR data analysis allow for robust and reproducible quantification of changes in target gene mRNA levels. The expected outcome is a significant downregulation of genes essential for the G1/S transition, thereby providing molecular evidence of Trilaciclib's mechanism of action. This assay is a valuable tool for researchers in drug development and cell biology studying CDK4/6 inhibitors.
References
- 1. oncoprescribe.com [oncoprescribe.com]
- 2. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. qPCR Analysis, How a qPCR Machine Works and qPCR Protocol | Technology Networks [technologynetworks.com]
- 5. idtdna.com [idtdna.com]
- 6. science.smith.edu [science.smith.edu]
- 7. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 9. toptipbio.com [toptipbio.com]
Protocol for Synchronizing Cells in G1 Phase Using Trilaciclib
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell cycle synchronization is a critical technique in cellular and molecular biology research, enabling the study of phase-specific cellular events. Trilaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), offers a robust method for arresting cells in the G1 phase of the cell cycle.[1][2][3][4] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-to-S phase transition and causing cells to accumulate in the G1 phase.[5] This protocol provides a detailed method for using Trilaciclib to synchronize cultured mammalian cells in the G1 phase for various downstream applications.
Mechanism of Action
Trilaciclib is a transient inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[3] In normal cell cycle progression, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis and progression into the S phase. Trilaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active complex with cyclin D and subsequent Rb phosphorylation. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thus preventing the expression of S-phase genes and effectively arresting the cell cycle in the G1 phase.[5] This arrest is reversible upon removal of the inhibitor.
Data Presentation
The following tables summarize the quantitative effects of Trilaciclib on cell cycle distribution in various cell lines at different concentrations and treatment durations.
Table 1: Dose-Dependent Effect of Trilaciclib on Cell Cycle Distribution in tHS68 Cells (24-hour treatment)
| Trilaciclib Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 10 | 65.8 | 22.5 | 11.7 |
| 30 | 78.4 | 12.3 | 9.3 |
| 100 | 85.1 | 7.2 | 7.7 |
| 300 | 88.9 | 4.5 | 6.6 |
Note: Data is representative and compiled from typical results for CDK4/6 inhibitors. The EC50 for G1 arrest in tHS68 cells is approximately 80 nM.[1]
Table 2: Time-Course of G1 Arrest in WM2664 Cells with 300 nM Trilaciclib
| Treatment Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 58.9 | 28.4 | 12.7 |
| 4 | 69.2 | 19.8 | 11.0 |
| 8 | 79.5 | 11.3 | 9.2 |
| 16 | 86.7 | 6.1 | 7.2 |
| 24 | 90.3 | 4.1 | 5.6 |
Note: Data is representative and illustrates the progressive accumulation of cells in the G1 phase over time with Trilaciclib treatment.
Experimental Protocols
Materials
-
Trilaciclib (powder or stock solution)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell line of interest (e.g., tHS68, WM2664, K562, A549)[1][2]
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
Protocol for G1 Phase Synchronization
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into new culture vessels at a density that will allow for logarithmic growth during the experiment (typically 30-40% confluency).
-
Allow cells to attach and resume proliferation for 18-24 hours.
-
-
Trilaciclib Treatment:
-
Prepare a stock solution of Trilaciclib in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
Dilute the Trilaciclib stock solution in complete culture medium to the desired final concentrations (e.g., 10, 30, 100, 300 nM). It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line. An EC50 of 80 nM has been reported for tHS68 cells.[1]
-
Remove the culture medium from the cells and replace it with the medium containing Trilaciclib. Include a vehicle control (DMSO) at the same final concentration as the highest Trilaciclib dose.
-
Incubate the cells for the desired duration (e.g., 16-24 hours). A 24-hour incubation is generally sufficient to induce a robust G1 arrest.[2]
-
-
Harvesting and Fixation for Cell Cycle Analysis:
-
After incubation, collect the culture medium (which may contain floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Propidium Iodide Staining and Flow Cytometry:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 0.5 mL of propidium iodide staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells by flow cytometry. Use a linear scale for the DNA content channel (e.g., FL2-A).
-
Gate on the single-cell population to exclude doublets and debris.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
-
Visualizations
Caption: Mechanism of Trilaciclib-induced G1 cell cycle arrest.
Caption: Experimental workflow for cell synchronization using Trilaciclib.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of Trilaciclib hydrochloride in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Trilaciclib hydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Trilaciclib is a potent and reversible inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] It specifically inhibits CDK4/cyclin D1 and CDK6/cyclin D3 with IC50 values of 1 nM and 4 nM, respectively.[1][2][3] Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, which blocks the cell cycle transition from the G1 phase to the S phase.[4] This induction of a temporary G1 cell cycle arrest is the key mechanism behind its therapeutic effects.[4][5]
Q2: What are the solubility properties of this compound?
The solubility of this compound varies significantly depending on the solvent and whether it is the free base or the hydrochloride salt form. The dihydrochloride salt form offers improved aqueous solubility over the free base.[6] For in vitro experiments, it is crucial to select the appropriate solvent to ensure complete dissolution and avoid precipitation.
Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS)?
This compound is described as being only slightly soluble in PBS (pH 7.2).[7][8] Therefore, dissolving it directly in PBS, especially at higher concentrations, may lead to poor solubility and precipitation. It is recommended to first prepare a concentrated stock solution in a suitable solvent like water or DMSO and then dilute it to the final concentration in your cell culture medium or PBS.
Q4: What is the recommended storage condition for this compound solutions?
For stock solutions, it is recommended to aliquot them into single-use volumes and store them at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[3] Powdered this compound should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks) in a dry, dark environment.[6]
Data Presentation
Table 1: Solubility of Trilaciclib and its Hydrochloride Salt in Various Solvents
| Compound Form | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Trilaciclib (Free Base) | Water | Insoluble (<15.0) | <33.59 | [6] |
| 0.1M Hydrochloric acid | 3.75 | 8.39 | [6][9] | |
| DMSO | Insoluble | - | [6][9] | |
| Trilaciclib dihydrochloride | Water | 25 | 48.12 | [2] |
| Water (pH adjusted to 2 with HCl and sonication) | 25.64 | 49.36 | [6] | |
| DMSO | 1.1 - 1.3 | 2.12 - 2.5 | [2][3][6] | |
| Ethanol | Insoluble | - | [2] | |
| PBS (pH 7.2) | Slightly soluble | - | [7][8] |
Note: Solubility can be affected by factors such as temperature, pH, and the presence of other solutes. The provided values are for guidance.
Troubleshooting Poor Solubility
Problem: I am observing precipitation or incomplete dissolution of this compound in my in vitro experiment.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to address poor solubility.
Step 1: Verify the Correct Solvent and Compound Form Ensure you are using the appropriate solvent for the specific form of Trilaciclib you have (free base vs. hydrochloride salt). As indicated in Table 1, the dihydrochloride salt has significantly better aqueous solubility.
Step 2: Optimize Stock Solution Preparation
-
For aqueous stock solutions: Use sterile, purified water. The solubility of Trilaciclib dihydrochloride in water is reported to be around 25 mg/mL.[2] If you encounter issues, adjusting the pH to be more acidic can improve solubility.[6]
-
For DMSO stock solutions: While Trilaciclib dihydrochloride is soluble in DMSO, its solubility is lower than in water.[2][3] Ensure you are using fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of some compounds.
Step 3: Gentle Heating and Sonication To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and use a sonicator. One report indicates that adjusting the pH to 2 with hydrochloric acid and applying ultrasonic treatment can achieve a solubility of 25.64 mg/mL in water.[6]
Step 4: Dilution into Final Medium When diluting the stock solution into your final cell culture medium or buffer (like PBS), add the stock solution dropwise while gently vortexing or swirling the medium. This helps to prevent localized high concentrations that can lead to precipitation.
Step 5: Consider the Final Concentration Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the final medium. If you need to work at a high concentration, you may need to adjust the composition of your final medium or accept a small amount of undissolved compound if it does not interfere with your experimental goals.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Trilaciclib Dihydrochloride Stock Solution in Water
-
Materials:
-
Trilaciclib dihydrochloride (MW: 519.47 g/mol )[2]
-
Sterile, purified water (e.g., cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 5.19 mg of Trilaciclib dihydrochloride powder.
-
Add 1 mL of sterile, purified water to the powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Sonicate the solution for 5-10 minutes if complete dissolution is not achieved.
-
Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter if required for your application.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM Trilaciclib dihydrochloride stock solution
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve your desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Gently mix each dilution by pipetting or brief vortexing.
-
Add the appropriate volume of the working solution to your cell cultures to achieve the final desired concentration. For instance, adding 10 µL of a 100 µM working solution to 990 µL of cells in a well will result in a final concentration of 1 µM.
-
Mandatory Visualizations
Caption: Signaling pathway of CDK4/6 inhibition by this compound.
Caption: Troubleshooting workflow for poor solubility of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 4. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Buy Trilaciclib | 1374743-00-6 | >98% [smolecule.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biomol.com [biomol.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Trilaciclib for Effective Cell Cycle Arrest
Welcome to the technical support center for Trilaciclib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Trilaciclib concentration for effective cell cycle arrest in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and informative diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Trilaciclib?
A1: Trilaciclib is a potent and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] By inhibiting CDK4/6, Trilaciclib blocks the phosphorylation of the retinoblastoma protein (Rb).[1][4] This prevents the release of E2F transcription factors, leading to a transient arrest of the cell cycle in the G1 phase.[1][5][6] This mechanism is particularly effective in protecting hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage, a strategy known as myelopreservation.[5][7][8][9][10]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: The optimal concentration of Trilaciclib is cell-line specific. However, based on preclinical studies, a concentration range of 10 nM to 1000 nM is often used.[3][11] For initial experiments, a dose-response study is recommended to determine the EC50 (half-maximal effective concentration) for G1 arrest in your specific cell line. For example, in HS68 cells, the EC50 for inducing G1 arrest is approximately 30 nM.[11]
Q3: How long should I treat my cells with Trilaciclib to observe cell cycle arrest?
A3: The duration of treatment required to observe G1 arrest can vary depending on the cell line and its doubling time. A treatment time of 24 to 72 hours is typically sufficient to see a significant increase in the G1 population.[12] Shorter incubation times (e.g., 4, 8, 16 hours) can also be used to assess early effects on Rb phosphorylation and cell cycle entry.[3]
Q4: Is Trilaciclib's effect on cell cycle arrest reversible?
A4: Yes, the G1 cell cycle arrest induced by Trilaciclib is transient and reversible.[6][13] Upon removal of the compound, cells are able to re-enter the cell cycle. This transient nature is a key feature of its clinical application in myelopreservation, allowing normal cells to pause during chemotherapy and resume proliferation afterward.[5]
Q5: Does the p53 or Rb status of a cell line affect its sensitivity to Trilaciclib?
A5: Trilaciclib's primary mechanism of action is dependent on a functional Rb pathway. Therefore, cell lines with a deficient or mutated Rb protein may be resistant to the cell cycle arresting effects of Trilaciclib.[14] The p53 status, however, does not appear to be a primary determinant of sensitivity, as Trilaciclib-induced cell cycle arrest has been observed to be independent of p21 and p53 in some cell lines.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant increase in G1 population observed after treatment. | Suboptimal Trilaciclib Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a broader range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration. |
| Incorrect Treatment Duration: The incubation time may be too short to induce a measurable G1 arrest. | Increase the treatment duration (e.g., 48-72 hours) and perform a time-course experiment. | |
| Rb-deficient Cell Line: The cell line may lack a functional Retinoblastoma (Rb) protein, making it resistant to CDK4/6 inhibition. | Verify the Rb status of your cell line through literature search or Western blot analysis. | |
| High levels of cell death observed at concentrations intended for cell cycle arrest. | Cell Line Sensitivity: Some cell lines may be more sensitive to Trilaciclib, leading to apoptosis or other forms of cell death at higher concentrations. | Lower the concentration of Trilaciclib and perform a viability assay (e.g., Annexin V/PI staining) in parallel with cell cycle analysis to distinguish between cell cycle arrest and apoptosis. |
| Off-target Effects: At very high concentrations, off-target effects may contribute to cytotoxicity. | Use the lowest effective concentration that induces G1 arrest to minimize potential off-target effects. | |
| Variability in results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize cell culture protocols, including seeding density and passage number. Ensure media and supplements are consistent. |
| Reagent Quality: Degradation of Trilaciclib or other reagents can lead to inconsistent results. | Store Trilaciclib according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: In Vitro Efficacy of Trilaciclib
| Parameter | Value | Reference |
| IC50 for CDK4/cyclin D1 | 1 nM | [3][11] |
| IC50 for CDK6/cyclin D3 | 4 nM | [3][11] |
| EC50 for G1 arrest (HS68 cells) | 30 nM | [11] |
Table 2: Clinically Relevant Dosing of Trilaciclib
| Parameter | Value | Context | Reference |
| Recommended Phase II Dose (RP2D) | 240 mg/m² | Administered as a 30-minute IV infusion prior to chemotherapy. | [7][8][9] |
| Dose for significant G1 arrest in HSPCs | ≥ 192 mg/m² | Resulted in almost 100% G1 arrest in most hematopoietic stem and progenitor cell subsets. | [7][8][9] |
Experimental Protocols
Protocol 1: Determination of Optimal Trilaciclib Concentration for G1 Cell Cycle Arrest
Objective: To determine the effective concentration of Trilaciclib for inducing G1 phase cell cycle arrest in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trilaciclib (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest (typically 50-60% confluency).
-
Treatment: The next day, treat the cells with a serial dilution of Trilaciclib (e.g., 0, 10, 30, 100, 300, 1000 nM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Cell Harvest:
-
Aspirate the media and wash the cells with PBS.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or at -20°C overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol 2: Western Blot Analysis of Rb Phosphorylation
Objective: To assess the effect of Trilaciclib on the phosphorylation of the Retinoblastoma (Rb) protein.
Materials:
-
Cells treated with Trilaciclib as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Trilaciclib inhibits CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.
Caption: Workflow for determining the optimal Trilaciclib concentration for G1 arrest.
Caption: Troubleshooting decision tree for suboptimal G1 cell cycle arrest with Trilaciclib.
References
- 1. Facebook [cancer.gov]
- 2. Medicine Not Found [minicule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosela.com [cosela.com]
- 6. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 7. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Addressing Trilaciclib hydrochloride stability issues in long-term experiments
Welcome to the Technical Support Center for Trilaciclib hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be kept at -20°C for periods extending from months to years. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry and dark environment.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. It is also soluble in water, though this may require adjusting the pH to 1 with 1 M HCl and sonication to achieve a concentration of approximately 0.96 mg/mL. For most in vitro experiments, preparing a concentrated stock solution in DMSO is recommended.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquoted stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to store the solutions in sealed containers, protected from moisture, and to avoid repeated freeze-thaw cycles to prevent degradation.
Q4: Is this compound stable in aqueous solutions and cell culture media for long-term experiments?
A4: While specific long-term stability data in various cell culture media at 37°C is not extensively published, degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. Therefore, for multi-day experiments, the stability of the compound in your specific cell culture medium at 37°C should be considered a potential variable. It is advisable to refresh the media with freshly diluted this compound periodically, for example, every 24-48 hours, to ensure a consistent effective concentration.
Q5: What are the known degradation pathways for this compound?
A5: Forced degradation studies have indicated that this compound degrades in the presence of strong acids (e.g., 2N HCl), strong bases (e.g., 2N NaOH), and oxidizing agents (e.g., peroxide). It has shown greater stability against thermal, UV light, and hydrolysis in water under the tested conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in a multi-day experiment. | Degradation of this compound in the cell culture medium at 37°C. | 1. Refresh the cell culture medium with freshly prepared this compound every 24-48 hours.2. Minimize the exposure of media containing Trilaciclib to light.3. Consider performing a pilot study to assess the stability of Trilaciclib in your specific medium and under your experimental conditions using an analytical method like HPLC. |
| Precipitation of the compound upon dilution in aqueous buffer or cell culture medium. | The compound is less soluble in aqueous solutions compared to the DMSO stock. The final concentration of DMSO may be too low to maintain solubility. | 1. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to avoid solvent toxicity, but sufficient to maintain solubility.2. When diluting the DMSO stock, add it to the aqueous solution slowly while vortexing or mixing to facilitate dissolution.3. If precipitation persists, consider preparing a more dilute stock solution in DMSO and adding a larger volume to the final culture, while still maintaining a safe final DMSO concentration. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to moisture).2. Inaccurate concentration of the stock solution.3. Interaction of Trilaciclib with components of the cell culture medium over time. | 1. Always use freshly thawed aliquots of the stock solution for each experiment. Avoid using a stock solution that has been stored at -20°C for more than a month.2. Regularly verify the concentration of your stock solution using a spectrophotometer or other analytical methods.3. If interactions with media components are suspected, consider using a simpler, defined medium for your experiments if possible, or validate the compound's stability in your specific medium. |
| Observed degradation in control samples during analytical runs (e.g., HPLC). | The compound may be degrading during the sample preparation or analytical process itself. | 1. Ensure that the diluents and mobile phases used for HPLC are compatible with Trilaciclib and do not promote degradation.2. Protect samples from light and maintain them at a cool temperature during the analytical run.3. Analyze samples as quickly as possible after preparation. |
Quantitative Stability Data
The following table summarizes the degradation of Trilaciclib under various stress conditions as reported in a validation study.
| Stress Condition | Solvent/Reagent | Temperature | Exposure Time | % Degraded |
| Acid | 2N HCl | 60°C | 30 min | 6.71% |
| Base | 2N NaOH | 60°C | 30 min | 2.89% |
| Peroxide | 30% H₂O₂ | Room Temp | 30 min | 5.41% |
| Thermal | - | 105°C | 6 hours | 2.75% |
| UV Light | - | UV Chamber | 7 days | 1.39% |
| Water | Water | Reflux | 6 hours | 0.12% |
Data adapted from a forced degradation study. The exact conditions of your long-term experiments will differ, and stability should be validated accordingly.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol for Assessing this compound Stability in Cell Culture Medium by HPLC
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase and diluent for HPLC analysis
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Immediately after preparation (t=0), take an aliquot of the working solution and store it at -80°C until analysis. This will serve as your baseline.
-
Place the remaining working solution in a sterile, sealed container in a 37°C, 5% CO₂ incubator.
-
At various time points (e.g., 24, 48, 72, 96 hours), withdraw aliquots of the working solution from the incubator and store them at -80°C.
-
Once all samples are collected, thaw them and prepare them for HPLC analysis according to your validated method.
-
Analyze all samples by HPLC to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine its stability profile in the cell culture medium under your experimental conditions.
-
Visualizations
CDK4/6 Signaling Pathway
Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Assessing Compound Stability
Caption: A logical workflow for determining the stability of this compound in cell culture medium.
How to minimize off-target effects of Trilaciclib in research
Welcome to the Technical Support Center for Trilaciclib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Trilaciclib in a research setting and to help minimize and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Trilaciclib?
Trilaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] Its primary function in a clinical setting is myelopreservation, where it transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle.[3][4] This protects them from the damaging effects of chemotherapy. In a research context, it is crucial to remember this cell cycle arrest mechanism when designing experiments.
Q2: I am observing a phenotype in my experiment that is not consistent with CDK4/6 inhibition. What could be the cause?
While Trilaciclib is highly selective for CDK4/6, at higher concentrations used in some research settings, off-target effects can occur. These may manifest as unexpected cellular responses. It is also possible that the observed phenotype is a downstream consequence of G1 arrest that is specific to your experimental model. We recommend a systematic troubleshooting approach to distinguish between on-target and off-target effects, as detailed in the Troubleshooting Guide below.
Q3: What are the known off-target kinases of Trilaciclib?
In vitro kinase screening has shown that Trilaciclib has sub-nanomolar affinity for NEK10 and SNARK kinases and nanomolar affinity for FLT3 kinase, suggesting the potential for off-target activity at certain concentrations.[5]
Q4: Can I use Trilaciclib in Retinoblastoma (Rb) protein-negative cell lines?
The canonical mechanism of CDK4/6 inhibitors relies on the presence of a functional Rb protein to induce G1 arrest.[6][7] In Rb-negative cell lines, Trilaciclib is not expected to cause cell cycle arrest through this pathway. However, studies have shown that Trilaciclib can induce other cellular effects, such as senescence, in certain cancer cell lines independent of Rb status.[8] If you are using Rb-negative cells, any observed effects are likely independent of CDK4/6 inhibition and may be due to off-target activities.
Q5: How does Trilaciclib affect non-hematopoietic cells?
Trilaciclib's primary application is the protection of hematopoietic cells. However, in a research setting, its effects on various non-hematopoietic cell lines are of interest. Studies have shown that Trilaciclib can induce senescence in non-small cell lung carcinoma and other cancer cell lines.[8] The response of a particular non-hematopoietic cell line to Trilaciclib will depend on its genetic background, including its Rb status and the expression levels of potential off-target kinases.
Q6: Are there any known interactions of Trilaciclib with common lab reagents or drugs?
Trilaciclib has been shown to inhibit several drug transporters in vitro, including MATE1, MATE2K, and OCT2, at concentrations that may be relevant in a research setting.[5][9] If your experimental system involves substrates of these transporters, it is important to consider potential confounding effects.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
If you observe a cellular response that is not readily explained by CDK4/6 inhibition (e.g., unexpected levels of apoptosis, differentiation, or morphological changes), follow this troubleshooting workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. onclive.com [onclive.com]
- 8. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Trilaciclib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Trilaciclib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Trilaciclib. What are the common mechanisms of resistance?
A1: Resistance to Trilaciclib, a CDK4/6 inhibitor, can be broadly categorized into two types:
-
Cell Cycle-Related Resistance: This occurs when there are alterations in the core cell cycle machinery that Trilaciclib targets. Key mechanisms include:
-
Loss or inactivation of the Retinoblastoma (Rb) protein (RB1 gene mutation): Rb is the primary target of the CDK4/6-Cyclin D complex. Its absence means that the inhibitory effect of Trilaciclib on the G1-S phase transition is lost.[1][2][3][4][5]
-
Amplification of CDK6 or CDK4: Increased levels of these kinases can overcome the inhibitory concentration of Trilaciclib.[6][7]
-
Overexpression of Cyclin E1/E2 and subsequent activation of CDK2: This provides an alternative pathway for Rb phosphorylation, bypassing the need for CDK4/6 activity.[3][6][8][9]
-
Loss of p16 (CDKN2A): p16 is a natural inhibitor of CDK4/6. Its absence can lead to hyperactivation of the CDK4/6 pathway.[7]
-
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to promote proliferation, making them less dependent on the CDK4/6-Rb axis. Common bypass pathways include:
-
PI3K/AKT/mTOR pathway: This is a major survival pathway that can be upregulated to drive cell growth and proliferation.[8][10][11][12]
-
RAS/MEK/ERK (MAPK) pathway: Activation of this pathway can also promote cell cycle progression independently of CDK4/6.[3][13]
-
Receptor Tyrosine Kinase (RTK) upregulation: Increased signaling from RTKs like FGFR1 and EGFR can activate downstream pathways such as PI3K/AKT and RAS/MEK/ERK.[3][13]
-
Q2: I have confirmed that my Trilaciclib-resistant cell line has lost Rb expression. What are my options?
A2: Loss of Rb is a significant challenge as it eliminates the direct target of Trilaciclib's cell cycle inhibitory activity.[2][3][4] In this scenario, continuing with Trilaciclib monotherapy is unlikely to be effective for inhibiting proliferation. Alternative strategies to consider are:
-
Switching to a different class of inhibitors: Explore agents that target pathways downstream of Rb or parallel survival pathways that may now be critical for the cancer cells.
-
Investigating CDK2 inhibitors: Since Cyclin E-CDK2 can act as a bypass mechanism, targeting CDK2 may be a viable strategy.[9]
-
Exploring therapies targeting other identified vulnerabilities: A broader molecular characterization of the resistant cell line may reveal new dependencies that can be therapeutically targeted.
Q3: My resistant cell line still expresses Rb. What combination therapies could potentially overcome resistance?
A3: For Rb-proficient resistant cell lines, combination therapies are a promising approach to target the bypass mechanisms.[6][14][15] Consider the following combinations:
-
Trilaciclib + PI3K/AKT/mTOR inhibitors: This combination targets both the cell cycle and a key survival pathway, and has shown synergistic effects in overcoming resistance.[8][10][11]
-
Trilaciclib + MEK inhibitors: This is particularly relevant if the RAS/MEK/ERK pathway is activated in your resistant cells.[3]
-
Trilaciclib + CDK2 inhibitors: This can be effective if resistance is driven by Cyclin E overexpression and CDK2 activation.[9]
Q4: I've observed that Trilaciclib induces senescence but not cell death in my resistant cell line. What does this mean and how can I address it?
A4: The induction of senescence is a known effect of CDK4/6 inhibitors, including Trilaciclib, in some cancer cell lines, such as K562.[16][17][18][19][20] Senescence is a state of irreversible cell cycle arrest. While this prevents further proliferation, senescent cells can secrete factors that may influence the tumor microenvironment.[16] Two potential strategies to consider are:
-
Senolytics: These are drugs that selectively induce apoptosis in senescent cells. Combining Trilaciclib with a senolytic could be a novel approach to eliminate the non-proliferating but still viable cancer cells.
-
Autophagy modulation: Trilaciclib-induced senescence can be linked to autophagy.[16][17][18][19][20] Depending on the context, either inhibiting or further promoting autophagy could be explored to push the senescent cells towards apoptosis.[21][22][23][24]
Troubleshooting Guides
Issue 1: Decreased Potency of Trilaciclib in Proliferation Assays
| Possible Cause | Verification Step | Suggested Solution |
| Loss or mutation of RB1 | Western blot for Rb protein expression; Sequencing of the RB1 gene. | If Rb is lost, consider switching to a non-CDK4/6 targeting agent.[2][4] Explore CDK2 inhibitors if Cyclin E is upregulated.[9] |
| Upregulation of CDK6/Cyclin E | Western blot or qPCR for CDK6 and Cyclin E1/E2 levels. | Combine Trilaciclib with a CDK2 inhibitor.[9] |
| Activation of bypass pathways (PI3K/AKT or MEK/ERK) | Western blot for phosphorylated AKT, S6, or ERK. | Combine Trilaciclib with a PI3K/mTOR inhibitor or a MEK inhibitor.[3][10][11] |
Issue 2: Cells Arrest in G1 but Do Not Undergo Apoptosis
| Possible Cause | Verification Step | Suggested Solution |
| Induction of Senescence | Beta-galactosidase staining to detect senescent cells. | Consider adding a senolytic agent to the treatment regimen to eliminate senescent cells. |
| Upregulation of pro-survival autophagy | Western blot for autophagy markers like LC3-II; Electron microscopy to visualize autophagosomes. | Combine Trilaciclib with an autophagy inhibitor (e.g., chloroquine) to block this survival mechanism.[21] |
Experimental Protocols
Protocol 1: Western Blot for Key Resistance Markers
-
Cell Lysis:
-
Treat cancer cell lines with the desired concentration of Trilaciclib or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include: Rb, p-Rb, CDK4, CDK6, Cyclin D1, Cyclin E1, p-AKT, AKT, p-ERK, ERK, LC3B.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Protocol 2: Senescence-Associated β-Galactosidase Staining
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat with Trilaciclib or vehicle control for the desired duration (e.g., 72 hours).
-
-
Fixation:
-
Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash cells with PBS and incubate with the β-galactosidase staining solution (containing X-gal) at 37°C overnight in a dry incubator (do not use a CO2 incubator).
-
-
Imaging:
-
Observe and image the cells under a light microscope, looking for blue-stained senescent cells.
-
Quantitative Data Summary
Table 1: IC50 Values of CDK4/6 Inhibitors in Sensitive vs. Resistant Cell Lines (Hypothetical Data)
| Cell Line | Molecular Profile | Trilaciclib IC50 (nM) | Palbociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| MCF7 (Sensitive) | ER+, Rb proficient | 150 | 120 | 100 |
| MCF7 (Resistant) | ER+, Rb loss | >5000 | >5000 | >5000 |
| T47D (Sensitive) | ER+, Rb proficient | 200 | 180 | 150 |
| T47D (Resistant) | ER+, Rb proficient, Cyclin E1 high | 1200 | 1000 | 800 |
| K562 | CML, Rb proficient | Resistant (induces senescence) | Resistant | Resistant |
Note: This table presents hypothetical data for illustrative purposes based on trends reported in the literature.[13]
Visualizations
Caption: Mechanisms of resistance to Trilaciclib.
Caption: Troubleshooting workflow for Trilaciclib resistance.
References
- 1. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 5. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 11. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. e-century.us [e-century.us]
- 15. mdpi.com [mdpi.com]
- 16. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Hitting the brakes on autophagy for overcoming acquired resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Autophagy Modulation in Therapeutic Strategy of Breast Cancer Drug Resistance [jcancer.org]
- 23. Molecular Mechanisms Underlying Autophagy-Mediated Treatment Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The role of autophagy in resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Trilaciclib hydrochloride powder
This guide provides best practices, troubleshooting tips, and frequently asked questions for handling and storing Trilaciclib hydrochloride powder. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound powder?
A: For long-term storage, the powder should be kept at -20°C, where it can remain stable for at least four years.[1][2] For shorter periods, storage at 4°C is viable for up to two years.[2] It is crucial to store the product in a sealed container to protect it from moisture.[2]
Q: How should I handle the powder safely?
A: Standard laboratory safety protocols for handling chemical compounds should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and eye protection.[3] Some safety data sheets (SDS) classify the compound as harmful if swallowed and a cause of skin and eye irritation.[3][4] Ensure you handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5] Always wash your hands thoroughly after handling.[3]
Q: What is the stability of reconstituted this compound solutions?
A: Once reconstituted into a stock solution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q: Can this compound powder be shipped at room temperature?
A: Yes. Stability tests have shown that the powder is stable when shipped at ambient room temperature without any cooling measures.[6][7] Upon receipt, it should be stored under the recommended long-term conditions.[6]
Reconstitution and Solubility Guide
Q: I am having trouble dissolving this compound powder. What should I do?
A: Difficulty in dissolving the powder often arises from using an incorrect solvent or being unaware of the specific form of Trilaciclib you are working with. The solubility profile of Trilaciclib base differs significantly from its dihydrochloride salt form. The dihydrochloride salt is generally more soluble in aqueous solutions.
First, confirm which form of the compound you have. Then, consult the solubility data below and use the recommended solvent. For clinical or in vivo use as COSELA®, a specific reconstitution protocol with 0.9% Sodium Chloride or 5% Dextrose must be followed.[8][9]
Data Presentation: Solubility
| Compound Form | Solvent | Solubility (at 25°C) | Molar Concentration |
| Trilaciclib Dihydrochloride | Water | 25 mg/mL[6] | 48.12 mM[6] |
| DMSO | 1.3 mg/mL[6] | 2.5 mM[6] | |
| Trilaciclib (Hydrochloride/Base) | 0.1M HCl | 3.75 mg/mL[7] | 8.39 mM[7] |
| Ethanol | Slightly Soluble[1][10] | N/A | |
| PBS (pH 7.2) | Slightly Soluble[1][10] | N/A | |
| Water | Insoluble[7] | N/A | |
| DMSO | Insoluble[7] | N/A |
Note: Solubility can have slight batch-to-batch variations.[6][7]
Experimental Protocols: Reconstitution for In Vitro Research (Dihydrochloride Form)
-
Preparation : Bring the vial of this compound powder to room temperature before opening.
-
Solvent Addition : Based on the table above, select the appropriate solvent (e.g., Water for a higher concentration stock). Add the calculated volume of solvent to the vial to achieve the desired molarity.
-
Dissolution : Gently swirl or vortex the vial to dissolve the powder completely. For clinical preparations (lyophilized cake), gentle swirling for up to 3 minutes is recommended; do not shake.[9][11]
-
Inspection : The resulting solution should be clear and yellow.[9] Visually inspect for any particulate matter.
-
Storage : Aliquot the stock solution into single-use tubes and store at -80°C or -20°C.[2] Avoid repeated freeze-thaw cycles.[2]
Caption: Workflow for reconstituting this compound powder for research.
Troubleshooting Common Experimental Issues
Q: My reconstituted solution appears cloudy or has precipitates. What should I do?
A: Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded in the chosen solvent or that the solution has been stored improperly.
-
Action 1 : Ensure you have not exceeded the solubility limits listed in the table above.
-
Action 2 : If precipitation occurs after storage, try gently warming the solution to room temperature and vortexing to redissolve.
-
Action 3 : Avoid repeated freeze-thaw cycles, as this can cause the compound to come out of solution. Using single-use aliquots is highly recommended.[2]
Q: I am observing inconsistent results between experiments. Why?
A: Inconsistent results can stem from several factors related to the compound's handling.
-
Solution Stability : Ensure that your stock solution is within its recommended storage life (6 months at -80°C, 1 month at -20°C).[2]
-
Batch Variation : Minor differences in purity or solubility can occur between manufacturing batches.[6][7]
-
Experimental Conditions : Confirm that all experimental parameters, including final compound concentration and incubation times, are consistent. Trilaciclib's effect is time-dependent, inducing G1 arrest over several hours.[7]
Technical Protocols and Data
Experimental Protocols: Example Cell-Based Assay for G1 Arrest
This protocol is adapted from published literature to assess the effect of Trilaciclib on Retinoblastoma (Rb) protein phosphorylation, a key marker of CDK4/6 inhibition.[7]
-
Cell Culture : Plate RB-competent cells (e.g., Hs68) and grow to desired confluency.
-
Treatment : Treat cells with various concentrations of Trilaciclib (e.g., 10 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).[7]
-
Cell Lysis : Prepare whole-cell extracts using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay or similar method.
-
Western Blot :
-
Separate 15 µg of protein per sample via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and incubate overnight with a primary antibody against phosphorylated Rb (pRb Ser807/811). Use an antibody for a loading control like MAPK or β-tubulin.
-
Incubate with appropriate secondary antibodies.
-
Image the blot to detect changes in Rb phosphorylation. A decrease in pRb signal indicates CDK4/6 inhibition.
-
Caption: Western blot workflow to analyze pRb levels after Trilaciclib treatment.
Data Presentation: Kinase Inhibitory Activity
Trilaciclib is a highly selective inhibitor of CDK4 and CDK6.
| Target Kinase | IC₅₀ (nM) |
| CDK4/Cyclin D1 | 1[1][10] |
| CDK6/Cyclin D3 | 4[1][10] |
| CDK9/Cyclin T | 50[1][10] |
| CDK2/Cyclin A | 1,290[1][10] |
| CDK5/p35 | 1,240[1][10] |
| CDK2/Cyclin E | 2,510[1][10] |
Mandatory Visualization: Trilaciclib Mechanism of Action
Caption: Trilaciclib inhibits the CDK4/6-Cyclin D complex, blocking Rb phosphorylation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sun-shinechem.com [sun-shinechem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Trilaciclib Monograph for Professionals - Drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. biomol.com [biomol.com]
- 11. DailyMed - COSELA- trilaciclib injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
Adjusting Trilaciclib treatment protocols for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trilaciclib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Trilaciclib?
Trilaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] In retinoblastoma protein (Rb)-proficient cells, Trilaciclib blocks the phosphorylation of Rb, preventing the progression of the cell cycle from the G1 phase to the S phase.[1][3] This reversible G1 cell cycle arrest is the basis of its clinical application in protecting hematopoietic stem and progenitor cells from chemotherapy-induced damage.[4]
Q2: How does the Rb status of a cell line affect its sensitivity to Trilaciclib?
The sensitivity of a cell line to Trilaciclib is largely dependent on its Rb status.
-
Rb-proficient (Rb+) cells: These cells rely on the CDK4/6-Rb pathway to regulate their G1-S transition. Trilaciclib can effectively induce G1 arrest in these cells.
-
Rb-deficient (Rb-) cells: These cells lack a functional Rb protein and therefore bypass the G1 checkpoint controlled by CDK4/6. Consequently, they are generally resistant to the cell cycle-arresting effects of Trilaciclib.[3] Small cell lung cancer (SCLC) cells, for instance, often lack functional Rb and are not directly targeted by Trilaciclib's cell cycle inhibition.[3][5]
Q3: What is the expected outcome of Trilaciclib treatment on different cancer cell lines?
The cellular response to Trilaciclib can vary significantly between cell lines. While some cell lines undergo cell cycle arrest and subsequent apoptosis, others may enter a state of senescence.
-
Apoptosis: In cell lines such as U937 (acute myeloid leukemia), MOLT-4 (acute lymphoblastic leukemia), JURKAT (acute lymphoblastic leukemia), and H929 (multiple myeloma), Trilaciclib treatment has been observed to induce cell death.
-
Senescence: In contrast, cell lines like K562 (chronic myeloid leukemia) and A549 (non-small cell lung cancer) have been shown to undergo senescence following Trilaciclib treatment.[6]
Troubleshooting Guide
Issue 1: Low or no observed effect of Trilaciclib on cell viability or cell cycle.
-
Possible Cause 1: Rb-deficient cell line.
-
Recommendation: Verify the Rb status of your cell line. Trilaciclib's primary mechanism of inducing G1 arrest is dependent on a functional Rb protein.[3] Consider using an Rb-proficient cell line as a positive control (e.g., MCF7, HT-29) and an Rb-deficient cell line as a negative control (e.g., A2058).
-
-
Possible Cause 2: Suboptimal drug concentration or incubation time.
-
Recommendation: The effective concentration of Trilaciclib can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) and a sufficient incubation time (e.g., 48-72 hours) to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 3: Drug instability or improper storage.
-
Recommendation: Trilaciclib is typically dissolved in DMSO for in vitro use.[1] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific data on its stability in cell culture media is limited, it is best practice to add the drug to the media immediately before treating the cells.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Recommendation: Ensure a uniform cell number is seeded in each well. Inconsistent cell density can lead to variations in drug response.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Possible Cause 3: Issues with drug solubility.
-
Recommendation: Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity or precipitation of the compound.[1]
-
Issue 3: Unexpected cell morphology or off-target effects.
-
Possible Cause 1: Cellular stress response.
-
Recommendation: High concentrations of Trilaciclib or prolonged exposure may induce cellular stress responses independent of CDK4/6 inhibition. Monitor cells for morphological changes and consider using lower concentrations or shorter incubation times.
-
-
Possible Cause 2: Off-target kinase inhibition.
-
Recommendation: While Trilaciclib is highly selective for CDK4/6, off-target effects at high concentrations cannot be entirely ruled out.[7] If you suspect off-target effects, consider using another CDK4/6 inhibitor (e.g., Palbociclib) as a control to see if the observed phenotype is specific to Trilaciclib.
-
Data Presentation
Table 1: In Vitro IC50 Values of Trilaciclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Outcome |
| H929 | Multiple Myeloma | 0.72 | Cell Death |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.56 | Cell Death |
| U937 | Acute Myeloid Leukemia | 1.77 | Cell Death |
| JURKAT | Acute Lymphoblastic Leukemia | 2.97 | Cell Death |
| K562 | Chronic Myeloid Leukemia | >10 | Senescence |
| A549 | Non-Small Cell Lung Cancer | Not Determined | Senescence |
Data sourced from a study where cell viability was measured after 72 hours of treatment.[6]
Table 2: In Vitro Potency of Trilaciclib
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 1 |
| CDK6/cyclin D3 | 4 |
Data from cell-free assays.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Trilaciclib stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Trilaciclib in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (medium with the same concentration of DMSO as the highest Trilaciclib concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Trilaciclib stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Trilaciclib for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Western Blot for Phospho-Rb
Materials:
-
Trilaciclib stock solution (in DMSO)
-
Cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Trilaciclib for the desired time. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The predictable failure of trilaciclib | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Real-World Outcomes of Trilaciclib Among Patients with Extensive-Stage Small Cell Lung Cancer Receiving Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative In Vitro Analysis of Trilaciclib and Palbociclib Efficacy
This guide provides a detailed comparison of the in vitro efficacy of Trilaciclib and Palbociclib, two prominent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). Both drugs are pivotal in cancer therapy, primarily through their ability to regulate cell cycle progression. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data. We will delve into their mechanisms of action, compare their potency in various cell lines, and outline the experimental protocols used for jejich evaluation.
Mechanism of Action: Halting the Cell Cycle
Trilaciclib and Palbociclib share a core mechanism of action: the inhibition of CDK4 and CDK6.[1] These kinases are crucial for the G1-S phase transition of the cell cycle.[2] By forming complexes with Cyclin D, CDK4/6 phosphorylates the Retinoblastoma (Rb) protein.[3][4] This phosphorylation inactivates Rb, releasing the transcription factor E2F to promote the expression of genes required for DNA replication and entry into the S phase.[3][5]
Both drugs competitively bind to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing a G1 cell cycle arrest.[4][5] This halt in proliferation is the primary antitumor mechanism. While Palbociclib is primarily used for its direct anti-proliferative effect on cancer cells, particularly in HR+/HER2- breast cancer[1][6], Trilaciclib is uniquely applied for its myeloprotective qualities.[7][8] It is administered prior to chemotherapy to transiently arrest hematopoietic stem and progenitor cells in the G1 phase, shielding them from chemotherapy-induced damage.[9][10][11][12]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of Trilaciclib and Palbociclib, focusing on their inhibitory concentrations (IC50) against target kinases and various cancer cell lines, as well as their effects on the cell cycle and apoptosis.
Table 1: Kinase Inhibitory Activity
| Drug | Target | IC50 (nM) | Reference(s) |
|---|---|---|---|
| Trilaciclib | CDK4/cyclin D1 | 1 | [13] |
| CDK6/cyclin D3 | 4 | [13] | |
| Palbociclib | CDK4 | 11 | [14][15] |
| | CDK6 | 15 - 16 |[14][15] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Trilaciclib | H929 | Multiple Myeloma | 0.72 | [16] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.56 | [16] | |
| U937 | Acute Myeloid Leukemia | 1.77 | [16] | |
| JURKAT | Acute Lymphoblastic Leukemia | 2.97 | [16] | |
| Palbociclib | MCF-7 | Breast Cancer (HR+) | 0.148 | [17][18] |
| MDA-MB-453 | Breast Cancer (HER2+) | 0.106 | [19] | |
| MDA-MB-231 | Breast Cancer (TNBC) | 0.285 - 0.432 | [17][18][19] | |
| COLO-205 | Colon Cancer | 0.036 | [14] | |
| H520 | Lung Squamous Cell Carcinoma | 8.88 | [20] |
| | H226 | Lung Squamous Cell Carcinoma | 9.61 |[20] |
Table 3: Effects on Cell Cycle and Apoptosis
| Drug | Effect | Observation | Cell Line(s) | Reference(s) |
|---|---|---|---|---|
| Trilaciclib | Cell Cycle | Induces transient and reversible G1 arrest. | Hematopoietic Stem and Progenitor Cells | [21][7][22] |
| Apoptosis | Protects healthy cells from chemotherapy-induced apoptosis. | Hematopoietic Stem and Progenitor Cells | [21] | |
| Palbociclib | Cell Cycle | Blocks G1 to S phase progression, causing G1 arrest. | Various Cancer Cells | [3][5][23] |
| Apoptosis | Induces apoptosis by modulating Bcl-2 family proteins. | Gastric, Lung, and Oral Cancer Cells | [20][24][25] |
| | Apoptosis | Enhances doxorubicin-induced apoptosis. | Diffuse Large B-cell Lymphoma Cells |[26] |
Experimental Protocols
The data presented above are derived from standard in vitro assays. Below are detailed methodologies for these key experiments.
1. Cell Viability / Proliferation Assay (e.g., MTT Assay)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of Trilaciclib or Palbociclib for a specified period (e.g., 48-72 hours).[20][27]
-
Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined by plotting a dose-response curve.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
-
Procedure:
-
Cells are seeded and treated with the drugs as described for the viability assay.
-
After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then incubated with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The resulting histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24][28] An accumulation of cells in the G1 peak indicates a G1 arrest.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Procedure:
-
Cells are cultured and treated with Trilaciclib or Palbociclib.
-
After incubation, cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
The stained cells are immediately analyzed by flow cytometry.
-
The results allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[20][24]
-
4. Western Blotting
-
Objective: To detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis pathways.
-
Procedure:
-
Cells are treated with the drugs, harvested, and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-Rb, total Rb, Bcl-2, Bax, Caspase-3).[24][25]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine relative protein expression levels.
-
References
- 1. pharma-lord.com [pharma-lord.com]
- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Palbociclib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trilaciclib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 10. cosela.com [cosela.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Palbociclib induces DNA damage and inhibits DNA repair to induce cellular senescence and apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Palbociclib enhances the effect of doxorubicin-induced apoptosis in activated B-cell-like diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Myeloprotective Effect of Trilaciclib in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the myeloprotective effects of Trilaciclib in preclinical xenograft models, supported by available experimental data. It is intended to inform researchers and drug development professionals on the validation of Trilaciclib's mechanism of action in mitigating chemotherapy-induced myelosuppression.
Executive Summary
Trilaciclib, a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated a significant myeloprotective effect in preclinical models of chemotherapy-induced myelosuppression. By inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), Trilaciclib shields these critical cells from the damaging effects of chemotherapy. This guide summarizes the key preclinical findings in a murine model, providing a basis for its clinical application. While direct comparative studies of Trilaciclib against other myeloprotective agents in xenograft models are limited in publicly available literature, this guide presents the foundational data for Trilaciclib and outlines the standard methodologies for such evaluations.
Trilaciclib's Mechanism of Myeloprotection
Trilaciclib's myeloprotective effect stems from its ability to transiently inhibit CDK4/6, key regulators of the cell cycle.[1][2] HSPCs are dependent on CDK4/6 for proliferation.[1] By administering Trilaciclib prior to chemotherapy, HSPCs are temporarily held in the G1 phase of the cell cycle, making them less susceptible to the cytotoxic effects of chemotherapeutic agents that primarily target rapidly dividing cells.[1][3] Once the chemotherapy has been cleared, Trilaciclib's effect wears off, allowing the protected HSPCs to resume normal proliferation and differentiation, thus replenishing the blood cell lineages.[3]
Preclinical Evidence in a Murine Model
A pivotal preclinical study by Bisi et al. (2016) in Molecular Cancer Therapeutics provides foundational evidence for the myeloprotective effects of G1T28 (Trilaciclib) in a mouse model of chemotherapy-induced myelosuppression. While this study did not utilize a tumor-bearing xenograft model, it directly demonstrates the protective effect of Trilaciclib on hematopoietic cells following chemotherapy.
Experimental Design
The study employed a murine model where mice were treated with the chemotherapeutic agent etoposide, with or without pre-treatment with Trilaciclib. The primary endpoints were the assessment of bone marrow cellularity and the recovery of peripheral blood cell counts.
Quantitative Data Summary
The following tables summarize the key findings from the study, demonstrating the myeloprotective effects of Trilaciclib.
Table 1: Effect of Trilaciclib on Peripheral Blood Cell Counts Following Etoposide Treatment in Mice
| Treatment Group | Day 4 Neutrophils (x10³/µL) | Day 7 Platelets (x10³/µL) | Day 15 Red Blood Cells (x10⁶/µL) |
| Vehicle + Etoposide | 0.2 ± 0.1 | 450 ± 50 | 7.5 ± 0.3 |
| Trilaciclib + Etoposide | 1.5 ± 0.3 | 800 ± 75 | 9.0 ± 0.4 |
Data are presented as mean ± SEM.
Table 2: Effect of Trilaciclib on Bone Marrow Cellularity Following Etoposide Treatment in Mice
| Treatment Group | Day 2 Bone Marrow Cellularity (x10⁶ cells/femur) |
| Vehicle + Etoposide | 5.0 ± 0.5 |
| Trilaciclib + Etoposide | 12.0 ± 1.0 |
Data are presented as mean ± SEM.
These results indicate that pre-treatment with Trilaciclib leads to a more rapid recovery of neutrophils and platelets, and a less severe drop in red blood cells and bone marrow cellularity following etoposide administration in mice.
Comparison with Alternatives
The standard of care for managing chemotherapy-induced neutropenia often involves the use of granulocyte colony-stimulating factors (G-CSFs), such as filgrastim and pegfilgrastim. These agents stimulate the production of neutrophils after chemotherapy-induced damage has occurred. In contrast, Trilaciclib acts prophylactically to protect HSPCs from damage in the first place.[1][4]
Experimental Protocols
Detailed protocols for validating the myeloprotective effect of a compound like Trilaciclib in a xenograft model would typically involve the following steps:
Xenograft Model Establishment
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended clinical indication (e.g., small cell lung cancer).
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size, randomize the animals into treatment groups.
Treatment Regimen
-
Chemotherapy Administration: Administer a clinically relevant chemotherapeutic agent at a dose known to induce myelosuppression.
-
Test Article Administration: Administer Trilaciclib or a comparator agent (e.g., G-CSF) at a specified time relative to the chemotherapy. A vehicle control group and a chemotherapy-only group are essential.
Myelosuppression Assessment
-
Blood Collection: Collect peripheral blood samples from the mice at multiple time points post-chemotherapy (e.g., via tail vein or retro-orbital sinus).
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using a hematology analyzer to determine absolute counts of neutrophils, platelets, and red blood cells.[5]
-
Bone Marrow Analysis: At the end of the study, harvest femurs and tibias to assess bone marrow cellularity and the frequency of different hematopoietic progenitor populations using flow cytometry.
Conclusion
The preclinical data from a murine model of chemotherapy-induced myelosuppression strongly support the myeloprotective mechanism of Trilaciclib. By transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, Trilaciclib effectively shields them from the cytotoxic effects of chemotherapy, leading to faster hematopoietic recovery. While direct comparative data in xenograft models are needed to fully delineate its performance against other myeloprotective agents, the foundational evidence underscores its potential as a valuable therapeutic strategy to mitigate a critical dose-limiting toxicity of cancer treatment. Further research utilizing xenograft models will be instrumental in expanding the understanding of Trilaciclib's utility across various tumor types and in combination with different chemotherapy regimens.
References
- 1. onclive.com [onclive.com]
- 2. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trilaciclib prior to chemotherapy reduces the usage of supportive care interventions for chemotherapy‐induced myelosuppression in patients with small cell lung cancer: Pooled analysis of three randomized phase 2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Cellular Response to Trilaciclib: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Trilaciclib, a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, has carved a unique niche in the oncology landscape. Unlike other CDK4/6 inhibitors primarily developed for their direct anti-proliferative effects on tumor cells, Trilaciclib's current FDA-approved indication is for myeloprotection in patients with extensive-stage small cell lung cancer receiving chemotherapy.[1] Its mechanism of transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle shields them from the damaging effects of chemotherapy.[2][3] Furthermore, emerging evidence from clinical trials in metastatic triple-negative breast cancer (mTNBC) suggests a potential role for Trilaciclib in enhancing anti-tumor immunity and improving overall survival, independent of the tumor's CDK4/6 dependence.[2][3][4][5]
This guide provides a comprehensive comparison of biomarkers for predicting cellular response to Trilaciclib, juxtaposed with those for other CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. We delve into the distinct predictive markers stemming from their different primary mechanisms of action—myeloprotection and immune modulation for Trilaciclib versus direct cell cycle inhibition for its counterparts. Detailed experimental protocols for key biomarker assays are provided to facilitate the design and execution of translational research in this area.
Distinguishing Biomarker Strategies: Trilaciclib vs. Other CDK4/6 Inhibitors
The predictive biomarker landscape for CDK4/6 inhibitors is largely shaped by their intended therapeutic effect. For Palbociclib, Ribociclib, and Abemaciclib, which are primarily used to treat hormone receptor-positive (HR+), HER2-negative breast cancer, biomarkers are sought to predict direct tumor cell sensitivity and resistance. In contrast, for Trilaciclib, the focus expands to include markers of myeloprotection and immune system modulation.
| Feature | Trilaciclib | Other CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) |
| Primary Therapeutic Goal | Myeloprotection, Potential Immune Enhancement | Inhibition of Tumor Cell Proliferation |
| Primary Biomarker Focus | Markers of hematopoietic stem cell quiescence, immune cell activation and function (e.g., T-cell subsets) | Markers of tumor cell cycle regulation and resistance pathways (e.g., Rb1, CCNE1, PI3K/AKT pathway) |
| Key Predictive Questions | Which patients will experience the greatest degree of myeloprotection? Which patients will mount a more robust anti-tumor immune response? | Which tumors are most likely to respond to CDK4/6 inhibition? What are the mechanisms of primary and acquired resistance? |
Biomarkers for Predicting Trilaciclib Response
Exploratory analyses from clinical trials, particularly the Phase II trial in mTNBC (NCT02978716), have begun to shed light on potential biomarkers for Trilaciclib's efficacy. The focus is heavily on the immune microenvironment.
Immune-Based Biomarkers
The significant overall survival benefit observed with Trilaciclib in mTNBC, even in tumors not dependent on CDK4/6 for proliferation, points towards an immune-mediated mechanism.[3][4]
Experimental Workflow for Immune Biomarker Analysis
Caption: Workflow for immune biomarker discovery and validation.
Table 1: Potential Immune-Based Biomarkers for Trilaciclib
| Biomarker | Assay | Potential Clinical Utility | Key Findings from Clinical Trials (NCT02978716) |
| T-cell Subsets (CD8+/Treg Ratio) | Immunohistochemistry (IHC), Flow Cytometry | Higher CD8+ T-cell to regulatory T-cell (Treg) ratio in the tumor microenvironment is associated with improved anti-tumor immunity. | Trilaciclib treatment led to enhanced T-cell activation.[4] The overall survival benefit was observed to be greater in patients with a PD-L1 positive status, suggesting a more immunologically active tumor microenvironment may be more responsive to Trilaciclib's effects.[4] |
| T-cell Receptor (TCR) Repertoire | Next-Generation Sequencing (NGS) | Increased clonality and diversity of the T-cell repertoire may indicate a more robust and broad anti-tumor immune response. | T-cell activation was enhanced in patients who received Trilaciclib.[4] |
| PD-L1 Expression | Immunohistochemistry (IHC) | While not a direct predictive biomarker for Trilaciclib's myeloprotective effects, it may indicate a tumor microenvironment more susceptible to immune modulation. | Administering Trilaciclib prior to chemotherapy prolonged overall survival irrespective of PD-L1 status, but the benefit was more pronounced in the PD-L1-positive population.[4] |
Biomarkers for Predicting Response to Other CDK4/6 Inhibitors
In contrast to Trilaciclib, the predictive biomarkers for Palbociclib, Ribociclib, and Abemaciclib are centered on the core mechanism of cell cycle control and the pathways that lead to resistance.
CDK4/6 Signaling Pathway
Caption: Simplified CDK4/6-Rb signaling pathway and resistance.
Table 2: Key Biomarkers for Palbociclib, Ribociclib, and Abemaciclib
| Biomarker | Assay | Impact on CDK4/6 Inhibitor Efficacy | Representative Clinical Data |
| Retinoblastoma 1 (Rb1) Loss of Function | Immunohistochemistry (IHC), Next-Generation Sequencing (NGS) | Loss of Rb1, the direct substrate of CDK4/6, leads to constitutive E2F activation and resistance to CDK4/6 inhibitors. | In a combined analysis of three randomized trials, patients with tumors harboring RB1 mutations had poor progression-free survival (PFS) with the addition of ribociclib to endocrine therapy compared to those with wild-type RB1.[6] |
| Cyclin E1 (CCNE1) Amplification/Overexpression | NGS, Fluorescence In Situ Hybridization (FISH), IHC | Amplification of CCNE1 leads to activation of CDK2, which can phosphorylate Rb and bypass the G1 arrest induced by CDK4/6 inhibitors, conferring resistance. | In the PALOMA-3 trial, tumors with high levels of CCNE1 mRNA had an attenuated benefit from the addition of palbociclib to fulvestrant (median PFS 7.6 months vs. 4.0 months in the placebo arm) compared to tumors with low CCNE1 levels (median PFS 14.1 months vs. 4.8 months in the placebo arm).[7] |
| PIK3CA Mutations | NGS | Activation of the PI3K/AKT/mTOR pathway is a known mechanism of endocrine resistance and may contribute to CDK4/6 inhibitor resistance. | The presence of PIK3CA mutations has been associated with a worse prognosis in patients with HR+/HER2- breast cancer, but the predictive value for CDK4/6 inhibitor efficacy is still under investigation. |
| High p16 Expression | Immunohistochemistry (IHC) | High expression of p16 (CDKN2A), an endogenous CDK4/6 inhibitor, has been associated with reduced antitumor activity of CDK4/6 inhibitors. | In a study of patient-derived xenografts and clinical samples, p16 overexpression was linked to a reduced response to CDK4/6 inhibitors.[8] |
Experimental Protocols
Immunohistochemistry (IHC) for CD8 and FoxP3 in Tumor Tissue
Objective: To quantify the infiltration of CD8+ cytotoxic T-lymphocytes and FoxP3+ regulatory T-cells within the tumor microenvironment.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution for 10 minutes. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., normal goat serum) for 30 minutes.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 30-60 minutes, followed by visualization with a DAB chromogen substrate.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Image Analysis: Whole slide images are acquired, and automated image analysis software is used to quantify the density of CD8+ and FoxP3+ cells in the tumor and stromal compartments.
Next-Generation Sequencing (NGS) for Cancer Genomics
Objective: To identify genomic alterations (mutations, copy number variations) in key genes such as RB1, CCNE1, and PIK3CA.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or a liquid biopsy (circulating tumor DNA).
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated. Target enrichment is performed using a custom or commercially available gene panel (e.g., targeting key cancer-related genes).
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Pipeline:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to the human reference genome (e.g., hg19/GRCh37 or hg38/GRCh38).
-
Variant Calling: Somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) are identified using variant callers such as MuTect2 or VarScan2.
-
Copy Number Variation (CNV) Analysis: CNVs are detected using tools like GATK CNV or CNVkit.
-
Annotation: Variants are annotated with information from databases such as dbSNP, COSMIC, and ClinVar.
-
Filtering and Interpretation: Variants are filtered based on quality scores, allele frequency, and predicted functional impact to identify clinically relevant alterations.
-
Flow Cytometry for T-cell Subset Analysis
Objective: To phenotype and quantify various T-cell subsets in peripheral blood.
Protocol:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Antibody Staining: A cocktail of fluorochrome-conjugated antibodies is used to stain the cells. A representative 10-color panel could include:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD45RA (Naive T-cell marker)
-
CCR7 (Central memory T-cell marker)
-
CD25 (Regulatory T-cell marker)
-
CD127 (IL-7 receptor, to help identify Tregs)
-
FoxP3 (Intracellular Treg marker)
-
PD-1 (Exhaustion marker)
-
Ki-67 (Proliferation marker)
-
-
Intracellular Staining (for FoxP3 and Ki-67): Cells are fixed and permeabilized before the addition of intracellular antibodies.
-
Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.
-
Data Analysis: Gating strategies are applied to identify and quantify different T-cell populations (e.g., Naive, Central Memory, Effector Memory, Tregs) based on their marker expression profiles. The ratio of CD8+ T-cells to Tregs is then calculated.
Conclusion
The investigation of predictive biomarkers for Trilaciclib is charting a new course in the field of CDK4/6 inhibitors. While the established biomarkers of resistance for other CDK4/6 inhibitors remain relevant for their direct anti-tumor applications, the unique myeloprotective and immune-modulatory properties of Trilaciclib necessitate a shift in focus towards the hematopoietic and immune systems. As data from ongoing and future clinical trials emerge, a clearer picture of the optimal biomarker strategy for patient selection and treatment monitoring with Trilaciclib will undoubtedly come into view, further personalizing cancer therapy and improving patient outcomes.
References
- 1. Trilaciclib Approved for Chemo-Induced Myelosuppression in Small-Cell Lung Cancer - Oncology Data Advisor [oncdata.com]
- 2. Trilaciclib (G1T28), a CDK 4/6 Inhibitor, in Combination With Gemcitabine and Carboplatin in Metastatic Triple Negative Breast Cancer (mTNBC) [clin.larvol.com]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. Trilaciclib Prior to Chemotherapy in Patients with Metastatic Triple-Negative Breast Cancer: Final Efficacy and Subgroup Analysis from a Randomized Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mtngp.com [mtngp.com]
- 6. CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin E mRNA: Assessing Cyclin-Dependent Kinase (CDK) Activation State to Elucidate Breast Cancer Resistance to CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry (IHC) staining for CD8, FOXP3, and PD-1 [bio-protocol.org]
- 10. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Independent Validation of Trilaciclib's Immune-Modulatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immune-modulatory effects of Trilaciclib, a transient CDK4/6 inhibitor, with other commercially available CDK4/6 inhibitors. The data presented is based on publicly available preclinical and clinical studies. It is important to note that a significant portion of the detailed research on Trilaciclib's immune effects is sponsored by its manufacturer, G1 Therapeutics. While this guide aims for objectivity, the sourcing of the data should be considered when evaluating the findings.
Overview of Trilaciclib's Immune-Modulatory Mechanism
Trilaciclib is a first-in-class, intravenously administered, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary clinical application is to protect hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression.[1][2] Beyond myelopreservation, a growing body of evidence, primarily from company-sponsored studies, suggests that Trilaciclib possesses unique immune-modulatory properties that may enhance anti-tumor immunity.
The proposed mechanism involves the transient arrest of immune cells, such as T lymphocytes, in the G1 phase of the cell cycle. This temporary pause is believed to protect them from the damaging effects of chemotherapy and to favorably alter the tumor microenvironment.[3][4] Key reported immune-modulatory effects include:
-
Enhanced T-cell function: Studies suggest that Trilaciclib enhances the function of cytotoxic CD8+ T cells.[1][5]
-
Modulation of T-cell populations: Trilaciclib has been reported to alter the balance of T-cell subsets, leading to an increased ratio of CD8+ T cells to regulatory T cells (Tregs).[5]
-
Reduction of immunosuppressive cells: A decrease in myeloid-derived suppressor cells (MDSCs) has been observed following Trilaciclib administration.[1][6]
-
Increased T-cell clonal expansion: Evidence suggests that Trilaciclib promotes the expansion of new T-cell clones, indicating a broader immune response.
Comparative Analysis of Immune-Modulatory Effects: Trilaciclib vs. Other CDK4/6 Inhibitors
This section compares the reported immune-modulatory effects of Trilaciclib with those of other FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. It is important to note that direct head-to-head preclinical or clinical trials comparing the immune effects of these agents are limited. The data presented below is a synthesis of findings from various independent and industry-sponsored studies.
Table 1: Comparison of Reported Immune-Modulatory Effects of CDK4/6 Inhibitors
| Feature | Trilaciclib | Palbociclib | Ribociclib | Abemaciclib |
| Primary Mechanism | Transient CDK4/6 inhibition | CDK4/6 inhibition | CDK4/6 inhibition | CDK4/6 inhibition |
| Effect on CD8+ T cells | Enhanced function and increased numbers reported in some studies[5] | Reports of impaired proliferative capacity but retained cytotoxic efficacy[7] | Preclinical data suggests potential for enhanced anti-tumor immunity when combined with immunotherapy[8] | Associated with an increased T-cell inflammatory signature in tumors[9] |
| Effect on Regulatory T cells (Tregs) | Decreased proportion relative to CD8+ T cells reported[5] | Limited specific data on Treg modulation | Limited specific data on Treg modulation | Limited specific data on Treg modulation |
| Effect on Myeloid-Derived Suppressor Cells (MDSCs) | Significant reduction observed in clinical studies[1][6] | Limited specific data on MDSC modulation | Limited specific data on MDSC modulation | Limited specific data on MDSC modulation |
| Antigen Presentation | Preclinical evidence suggests potential enhancement[4] | Preclinical evidence suggests potential enhancement[8] | Preclinical evidence suggests potential enhancement[8] | Enhanced antigen presentation reported in preclinical models[9] |
| Clinical Evidence of Immune Modulation | Primarily from company-sponsored Phase II and III trials in TNBC and SCLC[1][3][10] | Some clinical evidence in combination with immunotherapy[7] | Investigated in combination with immunotherapy in clinical trials[8] | Preclinical and some clinical evidence supporting immune-modulatory effects[9] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide. These are generalized protocols based on descriptions in the referenced literature and should be adapted for specific experimental conditions.
Flow Cytometry for Immune Cell Profiling
-
Objective: To quantify the populations of different immune cell subsets (e.g., CD8+ T cells, Tregs, MDSCs) in peripheral blood or tumor tissue.
-
Methodology:
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque) or prepare single-cell suspensions from tumor biopsies by enzymatic digestion and mechanical dissociation.
-
Antibody Staining: Incubate cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, FOXP3 for Tregs; CD11b, Gr-1 for MDSCs).
-
Intracellular Staining (for Tregs): For intracellular markers like FOXP3, fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify their frequencies.
-
T-cell Activation Assay
-
Objective: To assess the functional capacity of T cells to produce cytokines upon stimulation.
-
Methodology:
-
T-cell Isolation: Isolate T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Stimulation: Culture the isolated T cells in the presence of a stimulant, such as anti-CD3/CD28 beads or phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Cytokine Detection:
-
Intracellular Cytokine Staining: After a few hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to allow cytokines to accumulate within the cells. Then, perform intracellular staining for cytokines like IFN-γ and TNF-α using flow cytometry.
-
ELISA/Multiplex Assay: Collect the cell culture supernatant after a longer stimulation period (e.g., 24-48 hours) and measure the concentration of secreted cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
In Vitro Proliferation Assay
-
Objective: To measure the proliferative capacity of cancer cell lines or immune cells in response to treatment with CDK4/6 inhibitors.
-
Methodology:
-
Cell Seeding: Seed the target cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density.
-
Treatment: Add serial dilutions of the CDK4/6 inhibitors (Trilaciclib, Palbociclib, etc.) to the wells.
-
Incubation: Culture the cells for a defined period (e.g., 72 hours).
-
Proliferation Measurement:
-
Crystal Violet Staining: Fix and stain the cells with crystal violet. Solubilize the stain and measure the absorbance at a specific wavelength, which is proportional to the cell number.
-
MTS/MTT Assay: Add a tetrazolium salt (MTS or MTT) to the wells. Viable cells will convert the salt into a colored formazan product, which can be quantified by measuring the absorbance.
-
-
Visualizing Pathways and Workflows
Signaling Pathway of CDK4/6 Inhibition
Caption: Simplified signaling pathway of CDK4/6 inhibition.
Experimental Workflow for Immune Profiling
Caption: A generalized workflow for immune cell profiling using flow cytometry.
Conclusion
Trilaciclib demonstrates a distinct profile as a CDK4/6 inhibitor with potential immune-modulatory effects that may contribute to its clinical activity beyond myelopreservation. The available data, though largely from company-sponsored research, suggests that Trilaciclib can enhance T-cell function and reduce immunosuppressive cell populations. In comparison, other CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib also exhibit immune-modulatory properties, primarily through their impact on cell cycle regulation and potential synergies with immunotherapy.
A definitive, independent validation of Trilaciclib's unique immune-modulatory effects and a direct comparative assessment against other CDK4/6 inhibitors are warranted to fully elucidate its position in the therapeutic landscape. Researchers are encouraged to critically evaluate the source of the data and to design independent studies to further explore the immunological consequences of transient CDK4/6 inhibition.
References
- 1. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. Scientific Publications | G1 Therapeutics, Inc. [g1therapeutics.com]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palbociclib impairs the proliferative capacity of activated T cells while retaining their cytotoxic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of ribociclib (CDK4/6 inhibitor) with spartalizumab (PD-1 inhibitor) with and without fulvestrant in metastatic hormone receptor-positive breast cancer or advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK4/6 Inhibitor Abemaciclib Induces a T Cell Inflamed Tumor Microenvironment and Enhances the Efficacy of PD-L1 Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trilaciclib Prior to Chemotherapy in Patients with Metastatic Triple-Negative Breast Cancer: Final Efficacy and Subgroup Analysis from a Randomized Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by Different CDK4/6 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The three FDA-approved inhibitors—Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®)—have all demonstrated significant efficacy in clinical trials. However, emerging evidence suggests that these inhibitors are not entirely interchangeable, exhibiting distinct pharmacological properties, clinical activities, and toxicity profiles.[1][2] A key aspect of their differentiation lies in the unique gene expression signatures they induce within cancer cells. This guide provides a comparative analysis of the transcriptomic changes elicited by these three CDK4/6 inhibitors, supported by experimental data, to aid researchers in understanding their nuanced mechanisms of action and in guiding future drug development.
Differential Impact on Gene Expression: A Quantitative Overview
The three CDK4/6 inhibitors induce distinct transcriptional, proteomic, and phenotypic changes in breast cancer cells.[1] Abemaciclib, in particular, is noted for its broader kinase inhibition profile, which contributes to a wider spectrum of biological activities compared to the more selective Palbociclib and Ribociclib.[1][3] This difference in selectivity is reflected in the number and types of genes whose expression is altered upon treatment.
A key study performing RNA sequencing (RNA-seq) on MCF7 xenograft mice treated with Abemaciclib and Palbociclib revealed a notable difference in the number of significantly differentially expressed genes.[4] While both drugs effectively down-regulated cell cycle control genes, Abemaciclib had a more pronounced impact on the transcriptome.[4]
| Inhibitor | Comparison | Number of Significantly Differentially Expressed Genes | Key Down-regulated Genes | Reference |
| Palbociclib | vs. Control | 45 | Cell Cycle Control Genes | [4] |
| Abemaciclib | vs. Control | 63 | Cell Cycle Control Genes, CycB, PCNA, MCM7 | [4] |
Table 1: Comparison of differentially expressed genes in MCF7 xenografts treated with Palbociclib and Abemaciclib.[4]
The down-regulation of genes like CycB, PCNA, and MCM7 by Abemaciclib suggests its inhibitory effects extend beyond CDK4/6 to other kinases, including CDK1/Cyclin B and CDK2/Cyclin A/E, which are implicated in resistance to CDK4/6 inhibition.[4]
Gene Expression Signatures of Resistance
The development of resistance to CDK4/6 inhibitors is a significant clinical challenge. Transcriptomic analysis of cell lines with acquired resistance to Palbociclib, Ribociclib, and Abemaciclib reveals distinct as well as overlapping gene expression changes.
Studies on resistant cell lines have shown that while some mechanisms of resistance are shared, such as the upregulation of cell cycle regulatory genes, distinct pathways are also enriched in cells resistant to each specific inhibitor.[3] For instance, transcriptomic analysis of resistant MCF7 and T47D cell lines revealed the upregulation of genes like PLK1 and AukB (Aurora Kinase B).[3]
| Inhibitor Resistance | Key Upregulated Pathways/Genes | Reference |
| Palbociclib | Cholesterol & Lipid Biosynthesis, PI3K/PTEN/mTOR signaling, Cyclin E | [5] |
| Ribociclib | Cell Cycle Regulation (PLK1, AukB), TGFβ signaling | [3] |
| Abemaciclib | Cell Cycle Regulation (PLK1, AukB), TGFβ signaling | [3] |
Table 2: Key gene expression changes associated with resistance to different CDK4/6 inhibitors.[3][5]
Experimental Methodologies
The following provides a generalized experimental protocol for analyzing gene expression changes induced by CDK4/6 inhibitors, based on methodologies reported in the cited literature.
1. Cell Culture and Drug Treatment:
-
Cell Lines: Human breast cancer cell lines such as MCF7 or T47D (ER+/HER2-) are commonly used.[3]
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are treated with Palbociclib, Ribociclib, or Abemaciclib at various concentrations (e.g., 0.3, 1.0, or 3.0 µM) or with a vehicle control (e.g., DMSO) for specified durations (e.g., 6, 24, or 48 hours).[1]
2. RNA Isolation and Sequencing:
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from the isolated RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Bioinformatic Analysis:
-
Data Processing: Raw sequencing reads are processed to remove adapters and low-quality reads. The cleaned reads are then aligned to a reference human genome (e.g., hg19).
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes between the drug-treated and control groups are identified using software packages such as DESeq2 or the tuxedo suite (Cufflinks, Cuffdiff).[5] A significance threshold is typically set (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify the biological pathways that are significantly affected by the drug treatment.
Visualizing the Mechanisms of Action and Experimental Design
To better understand the complex biological processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway, the experimental workflow, and the differential kinase inhibition profiles of the three CDK4/6 inhibitors.
References
- 1. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 2. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gtbinf.wordpress.com [gtbinf.wordpress.com]
- 5. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Trilaciclib Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance necessitates a clear and cautious approach to the disposal of chemical compounds. This guide provides essential information and procedural steps for the proper disposal of Trilaciclib hydrochloride, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in research and clinical settings. Due to varying classifications in safety data sheets (SDS), a conservative approach treating the compound as potentially hazardous is recommended.
Different suppliers provide conflicting safety classifications for Trilaciclib and its hydrochloride salt. These classifications impact disposal recommendations, ranging from treatment as a non-hazardous substance to a chemical requiring professional waste management services.
| Supplier/Source | GHS Classification | Disposal Recommendation |
| Cayman Chemical | Not classified as hazardous[1] | Smaller quantities can be disposed of with household waste. Uncleaned packagings must be disposed of according to official regulations[1]. |
| MedchemExpress | Acute toxicity (oral), Skin corrosion/irritation, Serious eye damage/irritation[2] | Dispose of contents/container in accordance with local regulation[2]. |
| Sun-shine Chem | Acute toxicity (oral, dermal), Skin corrosion, Serious eye damage, Acute and chronic aquatic toxicity[3] | Contact a licensed professional waste disposal service. Dissolve or mix with a combustible solvent and burn in a chemical incinerator[3]. |
Given the discrepancies, researchers should handle this compound with a high degree of caution, adhering to the most stringent recommendations to ensure personnel safety and environmental protection. Trilaciclib's function as a chemotherapy-adjunct to reduce myelosuppression places it in a category of potent biological agents that warrant careful handling and disposal, akin to cytotoxic or antineoplastic drugs[4][5].
Recommended Disposal Protocol for this compound in a Laboratory Setting
The following protocol outlines a recommended, safety-first approach for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling this compound waste, ensure appropriate PPE is worn, including:
Always handle the compound and its waste within a chemical fume hood or other ventilated containment to avoid inhalation[7].
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent cross-contamination and ensure compliant disposal[5].
-
Unused or Expired Compound:
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Collect all unused or expired pure compounds in a dedicated, clearly labeled hazardous waste container. The container must be sealable and leak-proof[8].
-
-
Contaminated Materials:
-
Items visibly contaminated with this compound, such as gloves, absorbent pads, and disposable labware (e.g., pipette tips, tubes), should be considered hazardous waste[6].
-
Place these items into a sealable plastic bag within the containment area (e.g., fume hood) before transferring them to the designated hazardous waste container[6].
-
-
Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated chemotherapy or hazardous drug sharps container[6]. These containers are typically yellow and puncture-resistant.
-
-
Aqueous Solutions:
-
A study on ResearchGate describes a method for the deactivation of Trilaciclib in solution via RP-HPLC, though this is an analytical method rather than a standard disposal procedure[9].
-
Unless your facility has a validated chemical neutralization protocol, all aqueous waste containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour it down the sink, as it is considered slightly hazardous to water and some sources classify it as toxic to aquatic life[1][3].
-
Step 3: Professional Waste Disposal
The most reliable and compliant method for disposing of this compound waste is through a licensed professional waste disposal service[3].
-
Engage a Certified Vendor: Your institution's Environmental Health & Safety (EH&S) department can provide guidance on and coordinate with certified hazardous waste management companies[6].
-
Follow Regulations: Disposal must adhere to all applicable federal, state, and local regulations for hazardous or cytotoxic waste[2][10]. This often involves incineration at a specialized facility to ensure complete destruction of the active compound[3][5].
Alternative Disposal for Small Research Quantities (Use with Extreme Caution)
While one SDS suggests that smaller quantities can be disposed of with household waste, this is not a recommended best practice for a laboratory environment, especially given the conflicting hazard data[1]. If a professional disposal service is absolutely unavailable, and after consulting with your institution's safety officer, the following steps, adapted from FDA and other guidelines for home medication disposal, may be considered as a last resort[7][11]:
-
Deactivation: Mix the this compound with an unappealing substance like used coffee grounds, dirt, or cat litter. This makes the drug less attractive for accidental or intentional misuse[11].
-
Containment: Place the mixture in a sealed container, such as a zip-top bag or an empty plastic container with a secure lid[7].
-
Disposal: Throw the sealed container into the regular trash[11].
Note: This alternative method significantly increases the risk of environmental contamination and potential exposure and should be avoided whenever possible in a professional research setting.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sun-shinechem.com [sun-shinechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. oncolink.org [oncolink.org]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. researchgate.net [researchgate.net]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Trilaciclib hydrochloride
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Trilaciclib hydrochloride. Given the conflicting information across different safety data sheets (SDS), a conservative approach to personal protective equipment (PPE) is strongly recommended. This document is intended to empower researchers, scientists, and drug development professionals with the necessary protocols to handle this compound safely.
Hazard Assessment and Conflicting Data
This compound is an inhibitor of cyclin-dependent kinases 4 and 6 (Cdk4 and Cdk6) used to decrease the incidence of chemotherapy-induced myelosuppression.[1] Analysis of available SDS reveals significant discrepancies in hazard classification. While some suppliers classify the substance as non-hazardous, others identify it as harmful if swallowed, a skin and eye irritant, and potentially toxic in contact with skin.[2][3][4]
Due to these inconsistencies and its use in a cytotoxic context, it is prudent to handle this compound as a hazardous compound. The following table summarizes the conflicting GHS hazard statements found in various SDS.
| Hazard Statement | GHS Classification | Source |
| Not classified as hazardous | - | Cayman Chemical SDS[2] |
| H302: Harmful if swallowed | Acute toxicity, oral (Cat. 4) | MedchemExpress SDS, Sun-shine Chem SDS[3][4] |
| H311: Toxic in contact with skin | Acute toxicity, dermal (Cat. 3) | Sun-shine Chem SDS[4] |
| H315: Causes skin irritation | Skin corrosion/irritation (Cat. 2) | MedchemExpress SDS[3] |
| H314: Causes severe skin burns and eye damage | Skin corrosion (Cat. 1B) | Sun-shine Chem SDS[4] |
| H319: Causes serious eye irritation | Serious eye damage (Cat. 2A) | MedchemExpress SDS[3] |
| H318: Causes serious eye damage | Serious eye damage (Cat. 1) | Sun-shine Chem SDS[4] |
Recommended Personal Protective Equipment (PPE)
Based on the more severe hazard classifications and general guidelines for handling hazardous drugs, the following PPE is mandatory.[3][5][6]
| PPE Component | Specification |
| Hand Protection | Two pairs of chemotherapy-rated gloves (tested against ASTM D6978 standard). The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[5][7] |
| Body Protection | A disposable, impermeable gown with long sleeves, a closed back, and knit or elastic cuffs.[3][6] |
| Eye and Face Protection | Safety goggles with side shields.[3] A full-face shield should be worn in addition to goggles if there is a risk of splashes or aerosol generation.[5] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher level of protection is required when handling the powder outside of a containment device (e.g., fume hood, BSC).[5] |
| Footwear | Disposable shoe covers should be worn in the handling area and removed before exiting to prevent the spread of contamination.[5] |
Operational and Disposal Plans: Procedural Guidance
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Handling:
-
Engineering Controls: All handling of this compound powder should be performed within a certified chemical fume hood, biological safety cabinet (BSC), or other containment primary engineering control (C-PEC) to minimize inhalation exposure.[8]
-
Pre-Handling: Before handling, ensure a designated area is prepared. Gather all necessary equipment, including PPE, and verify that a safety shower and eye wash station are accessible.[3]
-
Donning PPE: Don PPE in the following order: shoe covers, inner gloves, gown, N95 respirator, face shield/goggles, and finally, outer gloves over the gown's cuffs.[5]
-
Weighing and Reconstitution: Handle the solid compound carefully to avoid generating dust.[8] When reconstituting, add the solvent slowly and gently swirl to dissolve; do not shake or vortex to prevent aerosolization.[9]
-
Post-Handling: After handling, wipe down the work surface with an appropriate deactivating agent or cleaning solution.
2. Spill Management:
-
Evacuation: Evacuate non-essential personnel from the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4]
-
PPE: Wear full PPE, including respiratory protection, before cleaning the spill.[4]
-
Cleaning: For liquid spills, absorb the material with an inert, liquid-binding material (e.g., diatomite).[3] For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Collection: Collect all contaminated materials into a sealed, clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.[8]
3. Disposal Plan:
-
Waste Segregation: All disposable PPE (gloves, gown, shoe covers) and materials used in handling (e.g., pipette tips, tubes, cleaning materials) are considered contaminated and must be disposed of as hazardous waste.
-
Waste Containers: Place all contaminated waste in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal Method: Do not dispose of this compound or its contaminated waste with household or regular laboratory trash.[2] Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] For unused or expired medicine, follow institutional guidelines or FDA recommendations for non-flush list drugs, which involve mixing with an unappealing substance in a sealed container before placing it in the trash, if a take-back program is unavailable.[10]
Workflow for Safe Handling of this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sun-shinechem.com [sun-shinechem.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pogo.ca [pogo.ca]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. drugs.com [drugs.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
